Ethylene glycol diacetoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24317. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCUPJATWUWGAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203019 | |
| Record name | Ethylene glycol diacetoacetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-04-1 | |
| Record name | Butanoic acid, 3-oxo-, 1,2-ethanediyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol diacetoacetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24317 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Ethylene glycol diacetoacetate | |
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| Record name | Ethylene diacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40IGR8Y7QW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol diacetoacetate, systematically known as ethane-1,2-diyl bis(3-oxobutanoate), is a versatile organic compound characterized by the presence of two β-keto-ester functional groups. This guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and reactivity. Particular emphasis is placed on the reactivity of the active methylene groups and the potential for this compound to serve as a crosslinking agent and a building block in the synthesis of more complex molecules relevant to materials science and potentially to drug delivery systems. While direct applications in drug development are not yet established, the unique functionalities of this compound present intriguing possibilities for future research in these areas.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethane-1,2-diyl bis(3-oxobutanoate) | PubChem |
| Synonyms | Ethylene bis(acetoacetate), Ethylene diacetoacetate | PubChem |
| CAS Number | 5459-04-1 | PubChem |
| Chemical Formula | C₁₀H₁₄O₆ | PubChem |
| Molecular Weight | 230.21 g/mol | PubChem |
| Appearance | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available |
Synthesis of this compound
The primary method for synthesizing this compound is through the transesterification of an acetoacetate ester, typically ethyl acetoacetate, with ethylene glycol. This reaction is generally catalyzed by an acid or a base and requires the removal of the alcohol byproduct (ethanol in the case of ethyl acetoacetate) to drive the equilibrium towards the formation of the desired diester.
General Experimental Protocol for Transesterification
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general procedure can be adapted from the synthesis of similar bis(acetoacetate) esters and related compounds like fructone.
Materials:
-
Ethyl acetoacetate
-
Ethylene glycol
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) or base catalyst (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Dean-Stark apparatus or molecular sieves for water/alcohol removal
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, a molar excess of ethyl acetoacetate, and the chosen solvent.
-
Add a catalytic amount of the acid or base catalyst.
-
Heat the reaction mixture to reflux. The ethanol byproduct will be azeotropically removed with the solvent and collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of ethanol collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst. If an acid catalyst was used, wash the organic layer with a saturated sodium bicarbonate solution. If a base catalyst was used, neutralize with a dilute acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Figure 1. A generalized workflow for the synthesis of this compound via transesterification.
Chemical Reactivity and Potential Applications
The chemical behavior of this compound is dominated by the reactivity of its two β-keto-ester moieties.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial for its reactivity.
Figure 2. Keto-enol tautomerism in one of the acetoacetate moieties.
Reactivity of the Active Methylene Group
The methylene protons (CH₂) situated between the two carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation. The presence of two such active methylene groups in this compound allows for the potential synthesis of symmetrical or unsymmetrical derivatives.
Crosslinking Applications
The active methylene groups of this compound can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds.[1] This reactivity makes it a suitable crosslinking agent for polymers containing acrylate or other Michael acceptor functionalities. The resulting crosslinked polymers can have applications in coatings, adhesives, and other materials.[1][2]
Figure 3. Signaling pathway of Michael addition for crosslinking.
Potential in Biomedical Applications
While there is no direct evidence of this compound being used in drug development, its constituent components and functional groups are of interest in the biomedical field. Poly(ethylene glycol) (PEG) is widely used in drug delivery to enhance the solubility and circulation time of therapeutics. Acetoacetate-based polymers are being explored for the creation of biodegradable materials. The structure of this compound suggests its potential as a monomer or crosslinking agent in the synthesis of biocompatible and biodegradable polymers for applications such as controlled drug release systems or tissue engineering scaffolds. Further research is required to explore these possibilities.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, the expected spectral features can be predicted based on its structure:
-
¹H NMR: Signals corresponding to the methyl protons of the acetyl groups, the methylene protons of the active methylene groups, and the methylene protons of the ethylene glycol bridge are expected. The enolic proton may also be observable.
-
¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the active methylene and methyl groups, and the carbons of the ethylene glycol backbone would be anticipated.
-
FTIR: Characteristic absorption bands for the C=O stretching of the ketone and ester groups, as well as C-O stretching vibrations.
-
Mass Spectrometry: The molecular ion peak and fragmentation patterns corresponding to the loss of acetyl, acetoacetyl, and ethylene glycol fragments would be expected.
Safety and Handling
Conclusion
This compound is a multifunctional compound with significant potential in polymer and materials chemistry due to its crosslinking capabilities. While its direct application in drug development and signaling pathways has not been reported, its structural features suggest that it could be a valuable building block for creating novel biocompatible and biodegradable materials. Further research into the synthesis, characterization, and application of this versatile molecule is warranted to fully unlock its potential in various scientific and technological fields.
References
The Genesis of a Versatile Molecule: Unraveling the History of Ethylene Glycol Diacetoacetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethylene glycol diacetoacetate (EGDA), a molecule of significant interest in modern polymer and materials science, boasts a history rooted in the foundational principles of organic synthesis. While a singular "discovery" event is not prominently documented, its creation stems from the well-established chemistry of its constituent parts: ethylene glycol and acetoacetic acid derivatives. The historical narrative of EGDA is therefore one of incremental advancement, built upon the pioneering work of 19th-century chemists.
The story begins with the first synthesis of ethylene glycol in 1856 by the French chemist Charles-Adolphe Wurtz.[1][2][3] Wurtz's preparation of this simple diol laid the essential groundwork for the future synthesis of its various esters. Parallel to this, the chemistry of acetoacetic esters, such as ethyl acetoacetate, was becoming a cornerstone of organic synthesis, with its versatile reactivity being extensively explored throughout the late 19th and early 20th centuries.[4][5]
The convergence of these two areas of chemical knowledge—the availability of ethylene glycol and the understanding of acetoacetic ester chemistry—set the stage for the eventual synthesis of this compound. The most probable early synthetic routes would have involved either the direct esterification of ethylene glycol with acetoacetic acid or, more likely, a transesterification reaction between ethylene glycol and an alkyl acetoacetate, such as ethyl or t-butyl acetoacetate.
While the exact date and researcher behind the first synthesis of this compound are not clearly cited in available historical records, the chemical principles governing its formation were well within the grasp of organic chemists by the early 20th century. The acetoacetic ester synthesis, a classic named reaction, provided a robust framework for the alkylation and manipulation of acetoacetic esters, demonstrating the feasibility of creating more complex structures from this versatile building block.[4]
Key Synthetic Pathways
The synthesis of this compound can be achieved through several established methods, with the two primary historical and contemporary routes being transesterification and reaction with diketene.
Transesterification
This method involves the reaction of ethylene glycol with an acetoacetate ester, typically ethyl acetoacetate or t-butyl acetoacetate, in the presence of a catalyst. The equilibrium is driven forward by the removal of the alcohol byproduct (ethanol or t-butanol).
Experimental Protocol: Transesterification of Ethylene Glycol with Ethyl Acetoacetate (Illustrative)
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate
-
Catalyst (e.g., sodium ethoxide, p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a reaction vessel containing ethylene glycol and a suitable solvent (e.g., toluene), add ethyl acetoacetate in a molar ratio of approximately 1:2.2 (glycol to ester) to favor the formation of the diester.
-
Add a catalytic amount of a suitable transesterification catalyst.
-
Heat the reaction mixture to reflux.
-
Continuously remove the ethanol byproduct using a Dean-Stark apparatus to drive the reaction to completion.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and neutralize the catalyst if necessary.
-
Isolate the product by removing the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Reaction with Diketene
A more modern and efficient method for the synthesis of this compound involves the reaction of ethylene glycol with diketene. This reaction is often carried out in the presence of a basic catalyst.
Experimental Protocol: Reaction of Ethylene Glycol with Diketene (Illustrative)
Materials:
-
Ethylene glycol
-
Diketene
-
Catalyst (e.g., triethylamine, pyridine)
-
Reaction vessel equipped with a dropping funnel, stirrer, and cooling system
Procedure:
-
Charge the reaction vessel with ethylene glycol and a catalytic amount of a base.
-
Cool the mixture to a controlled temperature (typically below 40°C) to manage the exothermic reaction.
-
Slowly add diketene to the reaction mixture via a dropping funnel with vigorous stirring.
-
Maintain the reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to proceed for a specified time to ensure complete conversion.
-
The resulting this compound is typically of high purity and may not require extensive purification.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C10H14O6 | |
| Molecular Weight | 230.21 g/mol | |
| CAS Number | 5459-04-1 | |
| Boiling Point | Approx. 145-150 °C at 5 mmHg | |
| Density | Approx. 1.15 g/cm³ |
Mandatory Visualizations
Logical Relationship of Synthesis Precursors
Caption: Precursors to this compound
Experimental Workflow for Transesterification Synthesis
Caption: Transesterification Workflow for EGDA Synthesis
References
- 1. History - Ethylene Glycol [ethyleneglycolc2h6o2.weebly.com]
- 2. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]
- 3. Charles Adolphe Wurtz | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 4. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Acetoacetic ester synthesis | Britannica [britannica.com]
Theoretical Insights into Ethylene Glycol Diacetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol diacetoacetate is a diester of ethylene glycol and acetoacetic acid. While specific research on this molecule is limited, its structure as a β-keto ester suggests a rich chemical profile dominated by keto-enol tautomerism. This technical guide provides a comprehensive overview of the theoretical and experimental considerations for studying this compound. Drawing parallels from analogous, well-studied acetoacetates, this document outlines its physicochemical properties, potential synthetic routes, and detailed experimental protocols for its characterization. Particular emphasis is placed on the theoretical and experimental investigation of its tautomeric equilibrium, a critical factor influencing its reactivity and potential applications in polymer chemistry and as a chemical intermediate.
Introduction
This compound, with the IUPAC name 2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate, is a dicarbonyl compound featuring two β-keto ester functionalities linked by an ethylene bridge.[1] This structural motif is of significant interest in organic synthesis and materials science. The presence of the acetoacetate group suggests that this compound can serve as a versatile precursor for the synthesis of more complex molecules and as a cross-linking agent in polymer formulations.[2] A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[3] This tautomerism is fundamental to their chemical behavior, influencing their reactivity, polarity, and hydrogen bonding capabilities.[4]
This guide consolidates the theoretical framework and practical methodologies for the study of this compound. Due to the limited availability of direct experimental data for this specific compound, this document leverages established knowledge of similar β-keto esters, such as ethyl acetoacetate, to provide a robust predictive overview.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes its computed and estimated properties based on its chemical structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C10H14O6 | [1] |
| IUPAC Name | 2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate | [1] |
| Molecular Weight | 230.21 g/mol | PubChem CID: 79566 |
| SMILES | CC(=O)CC(=O)OCCOC(=O)CC(=O)C | [1] |
| InChIKey | SJCUPJATWUWGAV-UHFFFAOYSA-N | [1] |
| Appearance | Colorless liquid (predicted) | Analogy |
| Boiling Point | > 200 °C (estimated) | Analogy |
| Solubility | Soluble in common organic solvents (e.g., chloroform, acetone, DMSO) | Analogy |
Theoretical Studies: Keto-Enol Tautomerism
The most significant theoretical aspect of this compound is its keto-enol tautomerism. Each acetoacetate unit can independently exist in either a keto or an enol form, leading to a mixture of three possible species: diketo, keto-enol, and di-enol. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and concentration.[4]
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating this tautomerism.[5][6] DFT calculations can be employed to determine the relative stabilities of the different tautomers and the energy barriers for their interconversion.[3]
Key Computational Approaches:
-
Geometry Optimization: To find the lowest energy conformations of the diketo, keto-enol, and di-enol tautomers.
-
Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.
-
Transition State Search: To locate the transition state structures for the interconversion between tautomers and to calculate the activation energy of the tautomerization process.[6]
-
Solvent Effects: Implicit solvent models (e.g., PCM) can be used to study the influence of different solvents on the tautomeric equilibrium.[5]
Studies on similar β-diketones have shown that in the gas phase and non-polar solvents, the enol form is often more stable due to the formation of a strong intramolecular hydrogen bond.[5] In polar, protic solvents, the keto form may be favored as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bonding of the enol.[6]
Visualizing Tautomeric Equilibrium
The equilibrium between the diketo and the keto-enol forms of one of the acetoacetate units can be represented as follows:
Caption: Keto-enol equilibrium of one acetoacetate unit.
Synthesis of this compound
Transesterification Route
A common method for the synthesis of acetoacetic esters is the transesterification of an alkyl acetoacetate (e.g., ethyl acetoacetate or t-butyl acetoacetate) with an alcohol in the presence of a catalyst.[7]
Reaction:
2 x Alkyl Acetoacetate + Ethylene Glycol ⇌ this compound + 2 x Alcohol
This equilibrium reaction is typically driven to completion by removing the lower-boiling alcohol by-product through distillation.
Visualizing the Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis and purification of this compound.
Caption: A potential workflow for the synthesis of this compound.
Experimental Protocols
Synthesis via Transesterification (Exemplary Protocol)
This protocol is adapted from general procedures for transesterification of acetoacetates.
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate (or another suitable alkyl acetoacetate)
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of the alcohol by-product)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, 2.2 equivalents of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.
-
Heat the reaction mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
NMR Spectroscopic Analysis of Keto-Enol Tautomerism
Proton (¹H) NMR spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in a solution.[8][9] The proton exchange between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[8]
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (e.g., 0.1 M).
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ is recommended.
-
-
Spectral Analysis:
-
Identify the characteristic signals for the keto and enol forms. By analogy with ethyl acetoacetate, the following signals are expected:
-
Keto form: A singlet for the α-methylene protons (-CO-CH₂-CO-).
-
Enol form: A singlet for the vinylic proton (-C(OH)=CH-) and a broad singlet for the enolic hydroxyl proton (-OH).
-
-
Integrate the signals corresponding to a specific proton in both the keto and enol forms. For example, integrate the α-methylene signal of the keto form and the vinylic proton signal of the enol form.
-
-
Calculation of Equilibrium Constant (K_eq):
-
The percentage of the enol form can be calculated as: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / 2))] * 100 (Note: The integral of the keto methylene group is divided by two as it represents two protons, while the enol vinylic proton is a single proton.)
-
The equilibrium constant (K_eq) is calculated as: K_eq = [% Enol] / [% Keto] = [% Enol] / [100 - % Enol]
-
The following table provides predicted ¹H NMR chemical shifts for this compound in CDCl₃, based on data for ethyl acetoacetate.
| Protons | Tautomeric Form | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | Keto | ~2.2 | s | 6H |
| -CO-CH₂-CO- | Keto | ~3.4 | s | 4H |
| -O-CH₂-CH₂-O- | Keto & Enol | ~4.3 | m | 4H |
| -CH₃ | Enol | ~1.9 | s | 6H |
| =CH- | Enol | ~5.0 | s | 2H |
| -OH | Enol | ~12 | br s | 2H |
Applications and Future Directions
This compound holds promise in several areas of chemical science and engineering.[2] Its bifunctional nature makes it an excellent candidate for:
-
Cross-linking agent: In the formulation of polymers, coatings, and adhesives to enhance their mechanical and thermal properties.[2]
-
Chelating agent: The β-keto ester functionality can chelate metal ions, suggesting applications in catalysis and as a metal scavenger.
-
Synthetic intermediate: As a building block for the synthesis of heterocyclic compounds and other complex organic molecules through reactions such as the acetoacetic ester synthesis.[10][11]
Future research should focus on the experimental validation of the theoretical predictions presented in this guide. Detailed studies on its synthesis, spectroscopic characterization, and thermal properties are needed to fully elucidate its chemical behavior. Furthermore, exploring its reactivity in various organic transformations will open up new avenues for its application in drug development and materials science.
Conclusion
While direct experimental data on this compound is scarce, a robust theoretical and experimental framework for its study can be established by drawing upon the extensive knowledge of analogous β-keto esters. The keto-enol tautomerism is a central feature of this molecule, and its investigation through computational and spectroscopic methods will be key to understanding its reactivity and unlocking its potential in various applications. This technical guide provides a foundational resource for researchers embarking on the study of this versatile and promising chemical compound.
References
- 1. This compound | C10H14O6 | CID 79566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5459-04-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]
- 7. youtube.com [youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethylene glycol diacetoacetate, a versatile diester with growing applications across various scientific and industrial fields. This document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on quantitative data and detailed methodologies for laboratory and industrial professionals.
Chemical and Physical Properties
This compound, with the CAS number 5459-04-1, is a colorless liquid. It is recognized for its utility as a cross-linking agent and as a precursor in the synthesis of more complex molecules and materials.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H14O6 | [2] |
| Molecular Weight | 230.21 g/mol | [2] |
| CAS Number | 5459-04-1 | |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in various organic solvents | |
| Hazard Statement | H319 (Causes serious eye irritation) | [2] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques. The available data from 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data Highlights |
| ¹H NMR | Spectra available, though specific peak assignments require further analysis.[3][4][5] |
| ¹³C NMR | Data available for full characterization. |
| Infrared (IR) | FTIR and Raman spectra have been experimentally determined.[6] |
| Mass Spec. | Mass spectrometry data is available for molecular weight confirmation and fragmentation analysis. |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of ethylene glycol with acetic acid.[7] Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final product.
General Experimental Protocol: Esterification with an Acid Catalyst
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Ethylene glycol
-
Acetic acid
-
Acid catalyst (e.g., p-toluenesulfonic acid[8])
-
Azeotropic dehydrating agent (e.g., n-butyl acetate[8] or cyclohexane[9])
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor for water removal
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine ethylene glycol, a molar excess of acetic acid (typically a 2.2-3 molar ratio of acetic acid to ethylene glycol), the acid catalyst (0.1-1% of the total reactant mass), and the azeotropic dehydrating agent (10-20% of the total reactant mass).[8]
-
Esterification: Heat the reaction mixture to reflux (typically between 100-160°C) with vigorous stirring.[8] Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the reaction.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent and any remaining volatile impurities using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Synthesis via Reactive Distillation
An innovative approach for the synthesis of this compound involves a single reactive distillation column. This method integrates the reaction and separation steps, potentially leading to higher efficiency and yield. The process involves the consecutive, reversible second-order esterification of ethylene glycol with acetic acid.[10]
The synthesis workflow for the general esterification process can be visualized as follows:
Caption: Synthesis workflow for this compound.
Applications
This compound's versatile reactivity makes it a valuable component in various applications, particularly in polymer chemistry and materials science.
Cross-Linking Agent in Polymers
A primary application of this compound is as a cross-linking agent in polymer formulations. When incorporated into polymer matrices, it can enhance mechanical properties such as durability and thermal stability. This is particularly beneficial in the formulation of coatings, adhesives, and sealants where improved adhesion and chemical resistance are desired.[1]
The following diagram illustrates the logical relationship of this compound as a cross-linking agent:
Caption: Role as a cross-linking agent in polymers.
Precursor for Chemical Synthesis
This compound also serves as a precursor in the synthesis of more complex molecules. Its dual acetoacetate groups provide reactive sites for various chemical transformations, making it a valuable building block in organic synthesis.
Potential in Drug Development
While direct involvement in signaling pathways is not documented, the properties of this compound lend themselves to applications in drug delivery systems. Its ability to form cross-linked networks could be explored for the encapsulation and controlled release of therapeutic agents. Further research is needed to fully evaluate its potential in pharmaceutical formulations.
Safety and Handling
This compound is classified as causing serious eye irritation (H319).[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a chemical compound with significant potential in materials science and synthetic chemistry. Its synthesis is well-established, and its properties as a cross-linking agent are a key area of its application. This guide provides a foundational understanding for researchers and professionals interested in exploring the utility of this versatile molecule. Further research into its applications, particularly in drug delivery and advanced materials, is warranted.
References
- 1. This compound | 5459-04-1 | Benchchem [benchchem.com]
- 2. This compound | C10H14O6 | CID 79566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethylene glycol diacetate(111-55-7) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 8. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 9. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide: Spectroscopic Profile of Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of ethylene glycol diacetoacetate. Due to a lack of publicly available experimental spectra, this document presents predicted spectroscopic data based on established chemical principles and computational models. It includes predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, this guide outlines detailed, generalized experimental protocols for the synthesis of this compound and its subsequent spectroscopic analysis. A visual workflow is provided to illustrate the process from synthesis to characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in β-keto esters and their derivatives.
Introduction
This compound, with the chemical formula C₁₀H₁₄O₆ and a molecular weight of 230.21 g/mol , is a diester of ethylene glycol and acetoacetic acid. Its structure, featuring two β-keto ester moieties, makes it a versatile molecule with potential applications in polymer chemistry, as a cross-linking agent, and as a precursor in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings.
This guide addresses the current gap in readily accessible experimental spectroscopic data for this compound by providing a detailed predicted spectroscopic profile. The subsequent sections will delve into the predicted ¹H and ¹³C NMR spectra, the expected characteristic absorption bands in its IR spectrum, and the likely fragmentation patterns in its mass spectrum. Additionally, standardized experimental protocols for its synthesis and spectroscopic analysis are provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and typical values for the functional groups present in the molecule.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.25 | Singlet | 6H | -C(H ₃)CO- |
| ~3.50 | Singlet | 4H | -CO-C(H ₂)-CO- |
| ~4.30 | Singlet | 4H | -O-C(H ₂)-CH₂-O- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~30 | C H₃-CO- |
| ~50 | -CO-C H₂-CO- |
| ~63 | -O-C H₂-CH₂-O- |
| ~167 | -C O-O- |
| ~201 | -CH₂-C O-CH₃ |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its ester and ketone functional groups. Due to the presence of the β-keto ester moiety, keto-enol tautomerism is possible, which can lead to additional characteristic bands.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740-1750 | Strong | C=O stretch (ester) |
| ~1715-1725 | Strong | C=O stretch (ketone) |
| ~1650 | Medium | C=O stretch (conjugated ester, from enol form) |
| ~1640 | Medium | C=C stretch (from enol form) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| 1300-1000 | Strong | C-O stretch (ester) |
Expected Mass Spectrometry (MS) Fragmentation
The mass spectrum of this compound under electron ionization (EI) is expected to show fragmentation patterns characteristic of β-keto esters. These are primarily driven by cleavage alpha to the carbonyl groups and McLafferty rearrangements.[1]
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 230 | [C₁₀H₁₄O₆]⁺ | Molecular Ion (M⁺) |
| 187 | [M - CH₃CO]⁺ | Alpha-cleavage of an acetyl group |
| 145 | [M - CH₃COCH₂CO]⁺ | Cleavage of an acetoacetyl group |
| 115 | [CH₃COCH₂COOCH₂CH₂]⁺ | Cleavage of the second ester linkage |
| 85 | [CH₃COCH₂CO]⁺ | Acetoacetyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak for such compounds) |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Synthesis of this compound
Reaction: Esterification of ethylene glycol with two equivalents of an acetoacetylating agent (e.g., diketene or ethyl acetoacetate).
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate (or diketene)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous toluene (or another suitable solvent for azeotropic removal of water/ethanol)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq), ethyl acetoacetate (2.2 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux and continuously remove the ethanol-toluene azeotrope (or water-toluene azeotrope if diketene is used) via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 220-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates. If the sample is a solid, a KBr pellet can be prepared.
-
Acquisition:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder.
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
3.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use electron ionization (EI) for GC-MS to induce fragmentation or a softer ionization technique like electrospray ionization (ESI) for LC-MS to observe the molecular ion.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a target compound to its comprehensive spectroscopic characterization.
Caption: General workflow from synthesis to spectroscopic analysis.
Conclusion
References
An In-depth Technical Guide to the Chelation Properties of Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol diacetoacetate (EGDA) is a versatile organic compound featuring two β-keto ester functionalities bridged by an ethylene glycol linker. This unique structure imparts significant chelating properties, allowing for the formation of stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the synthesis, chelation capabilities, and experimental characterization of EGDA. While specific thermodynamic data for EGDA complexes is not extensively available in the literature, this guide draws upon the well-established coordination chemistry of the closely related ligand, acetylacetone (acac), to infer and discuss the expected behavior of EGDA. Detailed experimental protocols for the synthesis of EGDA and the characterization of its metal complexes are provided, along with illustrative diagrams to elucidate key processes.
Introduction
Beta-keto esters are a class of organic compounds that exhibit keto-enol tautomerism, with the enolate form acting as an effective bidentate ligand for metal ions. The coordination of the two oxygen atoms to a metal center results in the formation of a stable six-membered chelate ring. This compound (EGDA) possesses two such β-keto ester units, suggesting its potential as a tetradentate or bis(bidentate) chelating agent. This capability to bind metal ions is of significant interest in various fields, including catalysis, polymer science, and drug delivery, where the controlled sequestration or delivery of metal ions is crucial. This guide aims to provide a detailed technical resource on the chelation properties of EGDA for professionals in research and development.
Synthesis of this compound (EGDA)
A robust method for the synthesis of EGDA is the transesterification of ethyl acetoacetate with ethylene glycol. This reaction is typically acid-catalyzed and driven to completion by the removal of the ethanol byproduct.
Experimental Protocol: Synthesis of EGDA
This protocol is adapted from the synthesis of similar bis(β-keto esters).
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of ethanol)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol (1.0 molar equivalent) and a molar excess of ethyl acetoacetate (e.g., 2.2 molar equivalents).
-
Add the solvent (e.g., toluene) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 molar equivalents).
-
Heat the mixture to reflux. The ethanol produced during the reaction will be removed azeotropically with the solvent and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected. The reaction is complete when no more ethanol is produced.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Figure 1: Workflow for the synthesis of this compound.
Chelation Properties of EGDA
The two β-keto ester groups in EGDA are the active sites for metal chelation. In the presence of a metal ion, the enolate form of the ligand coordinates to the metal center through its two oxygen atoms, forming a stable six-membered ring. EGDA can potentially act as a tetradentate ligand, binding a single metal ion with both chelating units, or as two independent bidentate ligands, bridging two metal centers. The actual coordination mode will depend on the size and coordination geometry preference of the metal ion, as well as the stoichiometry of the metal-ligand mixture.
Figure 2: Schematic of the chelation of a metal ion by EGDA.
Stability of Metal Complexes
Table 1: Logarithms of Overall Stability Constants (log βn) for some Divalent Metal Acetylacetonate Complexes in Aqueous Solution
| Metal Ion | log β₁ | log β₂ |
| Cu(II) | 8.22 | 14.96 |
| Ni(II) | 5.90 | 10.74 |
| Co(II) | 5.20 | 9.00 |
| Zn(II) | 5.05 | 8.80 |
Data compiled from various sources for acetylacetonate complexes and should be considered as an approximation for the behavior of a single chelating unit of EGDA.
Experimental Characterization of EGDA-Metal Complexes
Several experimental techniques can be employed to characterize the stoichiometry and stability of EGDA-metal complexes.
Determination of Stoichiometry: Job's Plot (Method of Continuous Variation)
Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.
Experimental Protocol:
-
Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and EGDA in a suitable solvent.
-
Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and ligand. The total volume of each solution should be kept constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 indicates a 1:2 ratio.
Figure 3: Experimental workflow for determining complex stoichiometry using Job's Plot.
Determination of Stability Constants: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Experimental Protocol:
-
Calibrate a pH meter with standard buffer solutions.
-
Prepare a solution containing a known concentration of the metal ion and EGDA in a suitable electrolyte solution (to maintain constant ionic strength).
-
Titrate this solution with a standardized solution of a strong base (e.g., NaOH).
-
Record the pH after each addition of the titrant.
-
Perform a separate titration of the free ligand under the same conditions to determine its protonation constants.
-
The titration data can be analyzed using specialized software (e.g., HYPERQUAD) to calculate the stepwise and overall stability constants of the metal-EGDA complexes.
Applications in Drug Development and Research
The ability of EGDA to chelate metal ions has potential applications in:
-
Drug Delivery: As a carrier for metal-based drugs, potentially improving their solubility and bioavailability.
-
Antioxidant Formulations: By sequestering pro-oxidant metal ions like copper and iron.
-
Biocatalysis: As a component of synthetic metalloenzymes.
-
Contrast Agents: In the development of metal-based imaging agents.
Conclusion
This compound is a promising chelating agent with the potential to form stable complexes with a range of metal ions. This guide has provided a detailed overview of its synthesis, predicted chelation properties based on the behavior of acetylacetone, and standard experimental protocols for the characterization of its metal complexes. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development, facilitating further exploration and application of this versatile molecule.
Unlocking the Potential of Ethylene Glycol Diacetoacetate: A Technical Guide for Researchers
For Immediate Release
Ethylene Glycol Diacetoacetate (EGDAA), a reactive diester, presents a compelling landscape for scientific exploration in polymer chemistry, synthetic organic chemistry, and materials science. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the foundational chemistry of EGDAA and identifying promising avenues for future research and application.
Core Properties and Synthesis
This compound, with the systematic name ethane-1,2-diyl bis(3-oxobutanoate), is characterized by the presence of two β-ketoester functionalities. This unique structural feature imparts a high degree of reactivity, making it a versatile building block for a variety of chemical transformations.
Physical and Chemical Properties
While extensive experimental data for EGDAA is not widely available in peer-reviewed literature, computed properties provide a foundational understanding of the molecule.
| Property | Value | Source |
| Molecular Formula | C10H14O6 | PubChem |
| Molecular Weight | 230.21 g/mol | PubChem |
| CAS Number | 5459-04-1 | PubChem |
| Computed XLogP3-AA | -0.3 | PubChem |
| Computed Hydrogen Bond Donor Count | 0 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 6 | PubChem |
| Computed Rotatable Bond Count | 9 | PubChem |
| Computed Exact Mass | 230.079038 g/mol | PubChem |
| Computed Monoisotopic Mass | 230.079038 g/mol | PubChem |
| Computed Topological Polar Surface Area | 80.7 Ų | PubChem |
| Computed Heavy Atom Count | 16 | PubChem |
| Computed Formal Charge | 0 | PubChem |
| Computed Complexity | 264 | PubChem |
Synthesis of this compound
The synthesis of EGDAA can be achieved through the esterification of ethylene glycol with a suitable acetoacetate derivative, such as ethyl acetoacetate. This reaction is typically catalyzed by an acid and driven to completion by the removal of the ethanol byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate (2.5 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethylene glycol, a 2.5 molar excess of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux. The azeotropic removal of ethanol will drive the reaction towards the product.
-
Monitor the progress of the reaction by observing the amount of ethanol collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization: The structure and purity of the synthesized EGDAA can be confirmed using standard analytical techniques:
-
¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons alpha to the carbonyls, and a multiplet for the ethylene bridge protons.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the ester and ketone, the methylene carbon alpha to the carbonyls, the methyl carbons, and the carbons of the ethylene glycol backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum should show strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.
Potential Research Areas
The unique chemical structure of EGDAA opens up several exciting avenues for research and development.
Advanced Polymer Synthesis
EGDAA's difunctional nature makes it an excellent candidate as a crosslinking agent for various polymer systems, including acrylic and vinyl resins.[1] The active methylene groups can participate in Michael addition reactions, while the ester groups can undergo transesterification, providing multiple pathways for creating robust polymer networks.
Potential Research Directions:
-
Development of novel hydrogels: The reactivity of EGDAA could be harnessed to create highly crosslinked hydrogels for applications in drug delivery, tissue engineering, and agriculture.
-
High-performance coatings and adhesives: Incorporating EGDAA into coating and adhesive formulations could enhance their mechanical properties, thermal stability, and chemical resistance.[2]
-
Biodegradable polymers: The ester linkages in EGDAA suggest that polymers derived from it may exhibit biodegradability, a desirable feature for environmentally friendly materials.
Caption: Workflow for the synthesis and characterization of crosslinked polymers using EGDAA.
Precursor for Heterocyclic Compounds
The 1,3-dicarbonyl motif in EGDAA is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
a) Pyrazole Synthesis (Knorr Synthesis)
The reaction of β-ketoesters with hydrazines is a well-established method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[3][4][5] EGDAA, with its two β-ketoester units, can be reacted with two equivalents of a hydrazine to form a bis-pyrazole.
Potential Research Directions:
-
Novel bis-pyrazole ligands: The resulting bis-pyrazoles can act as bidentate ligands for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing.
-
Biologically active compounds: Pyrazole derivatives are known to exhibit a wide range of biological activities. The synthesis of novel bis-pyrazoles from EGDAA could lead to the discovery of new therapeutic agents.
References
- 1. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]
- 2. 5459-04-1 Cas No. | Ethane-1,2-diyl bis(3-oxobutanoate) | Apollo [store.apolloscientific.co.uk]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Ethylene Glycol Diacetoacetate (EGDAA) as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethylene Glycol Diacetoacetate (EGDAA) as a versatile crosslinking agent for various polymer systems. This document outlines the primary crosslinking mechanisms, offers detailed experimental protocols, and presents quantitative data on the properties of the resulting crosslinked polymers.
Introduction
This compound (EGDAA) is a bifunctional crosslinking agent characterized by the presence of two acetoacetate groups. This unique functionality allows for crosslinking through two primary chemical pathways: enamine formation with primary amines and Michael addition with α,β-unsaturated compounds. These reactions can often be performed under mild conditions, making EGDAA a valuable tool in the development of crosslinked polymers for a range of applications, including hydrogels for drug delivery, coatings, and adhesives. The properties of the final crosslinked material, such as mechanical strength, thermal stability, and chemical resistance, can be tailored by controlling the degree of crosslinking.
Crosslinking Mechanisms
EGDAA's utility as a crosslinker stems from the reactivity of its acetoacetate groups. The two primary mechanisms for crosslinking are detailed below.
Enamine Formation with Amine-Functional Polymers
The reaction between the ketone of the acetoacetate group and a primary amine results in the formation of a stable enamine linkage. When a polymer containing multiple primary amine groups is reacted with EGDAA, a crosslinked network is formed. This reaction can proceed at ambient temperatures without the need for a catalyst.
Caption: Enamine formation crosslinking mechanism.
Michael Addition with α,β-Unsaturated Polymers
The active methylene protons of the acetoacetate group in EGDAA can act as a nucleophile in a Michael addition reaction with polymers containing α,β-unsaturated carbonyl groups (e.g., acrylates, maleimides). This reaction is typically catalyzed by a strong base. Both of the active methylene groups in EGDAA can participate, leading to a crosslinked network.
Caption: Michael addition crosslinking mechanism.
Quantitative Data
The properties of polymers crosslinked with acetoacetate-functional compounds are significantly enhanced. The following table summarizes representative data for a polyester enamel crosslinked using an acetoacetic ester and an acrylate functional crosslinker, which is analogous to the Michael addition crosslinking with EGDAA.[1]
| Property | Value | Test Conditions |
| Gloss | 95/60°, 85/20° | Baked for 30 minutes at 120°C (250°F) |
| Pencil Hardness | F-H | Baked for 30 minutes at 120°C (250°F) |
| Solvent Resistance | 50 MEK double rubs | Baked for 30 minutes at 120°C (250°F) |
| Crosshatch Adhesion | 100% retention (taped) | Baked for 30 minutes at 120°C (250°F) |
Experimental Protocols
The following are detailed protocols for the two primary methods of crosslinking using EGDAA.
Protocol 1: Crosslinking of an Amine-Functionalized Polymer via Enamine Formation
This protocol describes the crosslinking of an amine-functionalized polyethylene glycol (PEG-diamine) with EGDAA to form a hydrogel.
Materials:
-
Amine-terminated PEG (PEG-diamine), MW 3400
-
This compound (EGDAA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Molds for hydrogel casting (e.g., PDMS molds)
Experimental Workflow:
Caption: Workflow for enamine crosslinking.
Procedure:
-
Preparation of Polymer Solution: Prepare a 10% (w/v) solution of PEG-diamine in sterile PBS (pH 7.4). Ensure the polymer is completely dissolved.
-
Preparation of Crosslinker Solution: Prepare a stock solution of EGDAA in DMSO. The concentration should be calculated to achieve the desired final molar ratio of amine to acetoacetate groups.
-
Crosslinking Reaction: In a microcentrifuge tube, add the calculated volume of the EGDAA stock solution to the PEG-diamine solution. The molar ratio of amine groups on the PEG to the acetoacetate groups on EGDAA should be stoichiometric (e.g., 1:1) for optimal crosslinking.
-
Mixing: Immediately after adding the crosslinker, vortex the mixture vigorously for 10-15 seconds to ensure a homogeneous solution before the onset of gelation.
-
Casting: Dispense the reacting mixture into appropriate molds.
-
Gelation: Incubate the molds at 37°C. Gelation time will vary depending on the concentration of reactants but is typically in the range of 5 to 30 minutes.
-
Characterization: Once fully gelled, the hydrogel can be removed from the mold and characterized for properties such as swelling ratio, mechanical strength, and degradation profile.
Protocol 2: Crosslinking of an Acrylate-Functionalized Polymer via Michael Addition
This protocol details the crosslinking of a poly(ethylene glycol) diacrylate (PEGDA) with EGDAA.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 700
-
This compound (EGDAA)
-
Tetrabutyl ammonium hydroxide (TBAH) in methanol (1 M solution)
-
Tetrahydrofuran (THF)
-
Teflon-coated glass slides
Experimental Workflow:
Caption: Workflow for Michael addition crosslinking.
Procedure:
-
Preparation of Reactant Solution: In a glass vial, dissolve the PEGDA and EGDAA in THF. The molar ratio of the acrylate groups on PEGDA to the active methylene groups on EGDAA can be varied to control the crosslink density (e.g., a 1:0.8 ratio of acrylate to acetoacetate functionality).[1]
-
Catalyst Addition: Add the TBAH catalyst to the reactant solution. A typical catalyst concentration is around 2% based on the total solids content.[1]
-
Mixing: Mix the solution thoroughly to ensure uniform distribution of the catalyst.
-
Casting: Cast the resulting solution onto a Teflon-coated glass slide to a desired thickness.
-
Curing: Place the cast film in an oven and cure at an elevated temperature (e.g., 120°C) for a specified duration (e.g., 30 minutes) to facilitate the crosslinking reaction and evaporate the solvent.[1]
-
Characterization: After curing, the crosslinked polymer film can be cooled to room temperature and subjected to characterization tests, such as pencil hardness, adhesion, and solvent resistance.[1]
Conclusion
This compound is a highly effective and versatile crosslinking agent for polymers functionalized with primary amines or α,β-unsaturated groups. The ability to form crosslinks under mild conditions, particularly in the case of enamine formation, makes EGDAA an attractive option for applications involving sensitive biomolecules, such as in drug delivery and tissue engineering. The Michael addition pathway provides a robust method for creating durable crosslinked networks for coatings and adhesives. By carefully selecting the polymer, crosslinking chemistry, and reaction conditions, the properties of the final material can be precisely controlled to meet the demands of a wide range of scientific and industrial applications.
References
Application Notes and Protocols for the Laboratory Synthesis of Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of ethylene glycol diacetoacetate, also known by its IUPAC name, ethane-1,2-diyl bis(3-oxobutanoate). The synthesis is achieved through the transesterification of ethyl acetoacetate with ethylene glycol. While the reaction of these starting materials can also yield the cyclic acetal known as fructone, this protocol outlines the conditions favoring the formation of the desired linear di-ester. The procedure includes details on reagents, equipment, reaction setup, purification, and characterization of the final product.
Introduction
This compound is a versatile chemical intermediate with applications in polymer chemistry and as a precursor for more complex molecules. Its synthesis involves the reaction of ethylene glycol with an acetoacetylating agent. The most common laboratory-scale approach is the transesterification of an acetoacetic ester, such as ethyl acetoacetate, with ethylene glycol. A critical aspect of this synthesis is controlling the reaction conditions to favor the formation of the di-ester over the cyclic acetal byproduct, fructone. This protocol is based on established principles of transesterification and esterification reactions.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
Materials:
-
Ethylene glycol (anhydrous)
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene (or other suitable solvent for azeotropic removal of ethanol)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane or ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask (250 mL or 500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add ethylene glycol and a molar excess of ethyl acetoacetate. A molar ratio of at least 2.2:1 of ethyl acetoacetate to ethylene glycol is recommended to drive the reaction towards the di-substituted product.
-
Add the solvent (e.g., toluene) to the flask. The volume should be sufficient to fill the Dean-Stark trap and maintain an adequate reaction concentration.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5-1.0 mol% relative to ethylene glycol).
-
-
Reaction:
-
Assemble the Dean-Stark apparatus and reflux condenser on the round-bottom flask.
-
Heat the mixture to reflux using the heating mantle. The temperature will depend on the boiling point of the solvent.
-
Continuously remove the ethanol byproduct as it forms an azeotrope with the solvent and collects in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of ethanol collected. The reaction is typically complete when the theoretical amount of ethanol has been collected. This can take several hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Further Purification (Optional):
-
If necessary, the product can be further purified by vacuum distillation.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| Ethylene Glycol | 1.0 molar equivalent |
| Ethyl Acetoacetate | 2.2 - 3.0 molar equivalents |
| Catalyst (p-TSA) | 0.5 - 1.0 mol% |
| Reaction Conditions | |
| Temperature | Reflux temperature of the solvent |
| Reaction Time | Several hours (until ethanol removal is complete) |
| Product | |
| IUPAC Name | ethane-1,2-diyl bis(3-oxobutanoate) |
| Molecular Formula | C10H14O6 |
| Molecular Weight | 230.21 g/mol |
Visualization
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethylene glycol is toxic if ingested.
-
Toluene is flammable and has associated health risks.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for Ethylene Glycol Diacetoacetate in Coating Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene glycol diacetoacetate (EGDA) as a reactive crosslinking agent in various coating formulations. The information is intended for professionals in research and development settings who are exploring novel coating technologies.
Introduction to this compound (EGDA)
This compound is a reactive compound that serves as an effective crosslinker in the preparation of polymers, coatings, and sealants.[1] Its unique chemical structure, featuring two acetoacetate groups, allows for versatile crosslinking chemistry, leading to the formation of durable and high-performance coating films. EGDA can be functionalized with acrylates and amines, which can enhance the stability of the resulting polymer.[1] The use of acetoacetate-functional polymers in coatings is known to improve properties such as hardness, chemical resistance, and block resistance.
Key Performance Benefits of EGDA in Coatings
The incorporation of EGDA into coating formulations can offer several advantages:
-
Improved Hardness and Scratch Resistance: The crosslinking network formed by EGDA contributes to a harder and more durable coating surface.
-
Enhanced Chemical Resistance: The stable linkages created during curing can improve the coating's resistance to various chemicals.
-
Versatile Curing Mechanisms: EGDA can undergo several types of crosslinking reactions, providing formulators with flexibility.
-
Potential for Low-VOC Formulations: As a reactive component, EGDA can be part of the solid film, reducing the need for volatile solvents.
Crosslinking Mechanisms of EGDA
The primary crosslinking mechanism of this compound involves the reaction of its active methylene groups. These groups can react with various crosslinking agents, most notably melamine-formaldehyde (aminoplast) resins and aldehydes.
Reaction with Melamine-Formaldehyde Resins
In the presence of an acid catalyst and heat, the acetoacetate groups of EGDA react with melamine-formaldehyde resins. This reaction involves the condensation of the active methylene group of the acetoacetate with the methoxy or hydroxyl groups of the melamine resin.
Reaction Pathway: EGDA Crosslinking with Melamine-Formaldehyde Resin
Caption: Curing reaction of EGDA with a melamine-formaldehyde resin.
Quantitative Performance Data
| Performance Metric | Control Formulation (Without Acetoacetate) | Formulation with Acetoacetate Functionality | Test Method (Example) |
| Pencil Hardness | HB - F | 2H - 4H | ASTM D3363 |
| Solvent Resistance (MEK Double Rubs) | ~50 | >200 | ASTM D5402 |
| Adhesion (Cross-hatch) | 3B - 4B | 5B | ASTM D3359 |
| Impact Resistance (Direct, in-lbs) | 40 - 60 | 80 - 120 | ASTM D2794 |
Note: These values are representative and can vary significantly based on the specific resin system, substrate, and curing conditions.
Experimental Protocols
The following are generalized protocols for incorporating and evaluating this compound in coating formulations. Researchers should adapt these protocols to their specific resin systems and performance requirements.
Formulation of a Polyester-Melamine Coating with EGDA
This protocol outlines the preparation of a solvent-borne polyester-melamine coating crosslinked with EGDA.
Materials:
-
Hydroxyl-functional polyester resin
-
Melamine-formaldehyde resin (e.g., hexamethoxymethylmelamine)
-
This compound (EGDA)
-
Acid catalyst (e.g., p-toluenesulfonic acid, blocked)
-
Leveling agent
-
Flow control agent
-
Solvent blend (e.g., xylene, butyl acetate)
Procedure:
-
Resin Blending: In a suitable mixing vessel, combine the polyester resin, melamine-formaldehyde resin, and EGDA. The ratio of these components should be determined based on the desired crosslinking density and film properties. A typical starting point is a stoichiometric ratio based on the reactive groups.
-
Additive Incorporation: While stirring, add the leveling agent and flow control agent.
-
Solvent Adjustment: Adjust the viscosity of the formulation with the solvent blend to achieve the desired application viscosity.
-
Catalyst Addition: Just prior to application, add the acid catalyst. The amount of catalyst will depend on the desired cure speed and temperature.
-
Application: Apply the coating to a prepared substrate (e.g., steel panels) using a suitable method such as draw-down bar, spray, or brush to achieve a consistent dry film thickness.
-
Curing: Cure the coated panels in an oven at a temperature and time determined by the catalyst level and resin system (e.g., 120-150°C for 20-30 minutes).
Experimental Workflow: Formulation and Curing
Caption: Workflow for preparing and curing an EGDA-crosslinked coating.
Evaluation of Cured Coating Properties
The following standard test methods are recommended for evaluating the performance of coatings containing EGDA.
1. Pencil Hardness (ASTM D3363):
-
Objective: To determine the hardness of the cured coating film.
-
Procedure: A set of calibrated pencils of increasing hardness is pushed across the coating surface at a 45-degree angle. The reported hardness is that of the hardest pencil that does not scratch or gouge the film.
2. Solvent Resistance (ASTM D5402):
-
Objective: To assess the degree of cure and chemical resistance.
-
Procedure: A cloth saturated with a solvent (typically methyl ethyl ketone, MEK) is rubbed back and forth across the coating surface with a specified pressure. The number of double rubs required to expose the substrate is recorded.
3. Adhesion Testing (ASTM D4541 - Pull-Off Adhesion):
-
Objective: To measure the bond strength between the coating and the substrate.
-
Procedure:
-
A loading fixture (dolly) is glued to the surface of the coating.
-
Once the adhesive has cured, the area of the coating around the dolly is scored to isolate the test area.
-
A portable pull-off adhesion tester is attached to the dolly.
-
A perpendicular force is applied to the dolly until it is pulled off. The force required to pull the coating off is recorded, and the nature of the failure (e.g., adhesive, cohesive) is noted.
-
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). It is recommended to use appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
This compound is a versatile crosslinking agent with the potential to significantly enhance the performance of coating formulations. Its ability to improve hardness, chemical resistance, and other film properties makes it a valuable tool for researchers and formulators developing advanced coating systems. The experimental protocols provided herein offer a starting point for the evaluation of EGDA in various applications. Further optimization of formulations and curing conditions will be necessary to achieve the desired performance for specific end uses.
References
Application Notes and Protocols for Ethylene Glycol Diacetoacetate in Adhesive Manufacturing
To Researchers, Scientists, and Drug Development Professionals,
This document provides an overview of the applications of ethylene glycol diacetoacetate (EGDAA) in the formulation of adhesives. While publicly available, detailed quantitative performance data and specific experimental protocols for EGDAA in adhesive manufacturing are limited, this document outlines the core chemical principles and potential formulation strategies based on the reactivity of the acetoacetate group.
Introduction: The Role of this compound (EGDAA)
This compound is a reactive compound with the potential for use in the preparation of polymers, coatings, and sealants.[1] Unlike its analogue, ethylene glycol diacetate, which primarily functions as a solvent in waterborne adhesives to modify viscosity and improve substrate wetting, EGDAA's key feature is its reactive acetoacetate groups. These groups can undergo crosslinking reactions, particularly with amines, to build polymer networks and enhance adhesive properties. This reactivity allows for the formulation of two-component (2K) adhesive systems that cure at ambient temperatures.
Core Chemistry: The Acetoacetate-Amine Reaction (Enamine Formation)
The primary mechanism through which EGDAA functions as a crosslinker in adhesive systems is the reaction between its acetoacetate groups and primary or secondary amines. This reaction, which forms a stable enamine linkage, is a form of Michael addition. The reaction proceeds readily at room temperature and does not require a catalyst, making it suitable for a variety of adhesive applications.
The dual acetoacetate functionality of EGDAA allows it to react with multifunctional amines (diamines, triamines, etc.) to form a crosslinked polymer network, which is the foundation of the cured adhesive.
Potential Applications in Adhesive Formulations
Based on the reactive nature of EGDAA, it can be theoretically incorporated into several types of adhesive systems:
-
Two-Component (2K) Polyurethane Adhesives: EGDAA can be formulated as part of the polyol component (Part B) to be reacted with an isocyanate component (Part A). The amine-terminated polyols or added diamine chain extenders would react with the acetoacetate groups of EGDAA, contributing to the overall crosslink density of the polyurethane network.
-
Two-Component (2K) Epoxy Adhesives: In epoxy systems, EGDAA could be included in the amine curing agent component (Part B). The amine groups would react with both the epoxy resin and the acetoacetate groups of EGDAA, creating a hybrid polymer network with potentially enhanced flexibility and adhesion.
-
Acrylate-Based Adhesives: EGDAA can be functionalized with acrylates, which would allow it to be incorporated into free-radical polymerized adhesive systems, such as structural acrylic adhesives or pressure-sensitive adhesives.[1]
Experimental Protocols (Hypothetical)
Hypothetical Protocol 1: Two-Component Polyurethane Adhesive
Objective: To formulate a 2K polyurethane adhesive utilizing EGDAA as a crosslinker.
Materials:
-
Part A (Isocyanate Component): Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Part B (Polyol/Amine Component):
-
Polyether polyol (e.g., polypropylene glycol)
-
This compound (EGDAA)
-
Diamine chain extender (e.g., Jeffamine® D-230)
-
Catalyst (e.g., dibutyltin dilaurate - optional, for isocyanate-polyol reaction)
-
Defoamer and other additives
-
Methodology:
-
Preparation of Part B:
-
In a reaction vessel, thoroughly mix the polyether polyol and this compound.
-
Under agitation, slowly add the diamine chain extender.
-
Incorporate any desired additives such as defoamers or adhesion promoters and mix until homogeneous.
-
-
Mixing and Application:
-
Combine Part A and Part B in the desired stoichiometric ratio (e.g., 1:1 by volume or weight). The NCO:OH/NH ratio should be carefully calculated.
-
Mix the two components thoroughly for a specified time (e.g., 2 minutes) until a uniform consistency is achieved.
-
Apply the mixed adhesive to the desired substrate.
-
-
Curing:
-
Allow the adhesive to cure at ambient temperature. Cure speed will be dependent on the reactivity of the amine and the ambient conditions.
-
Hypothetical Workflow for Adhesive Formulation and Testing
Caption: General workflow for formulating and testing a two-component adhesive.
Quantitative Data (Illustrative)
As specific performance data for EGDAA-based adhesives is not available, the following table is illustrative of the types of data that would be collected to characterize such an adhesive. The values are hypothetical and would need to be determined experimentally.
| Property | Test Method | Hypothetical Value |
| Viscosity (Mixed) | Brookfield RVT | 5,000 - 10,000 cP |
| Open Time | Manual Observation | 15 - 30 minutes |
| Fixture Time | Manual Observation | 2 - 4 hours |
| Full Cure Time | 7 days @ 25°C | 7 days |
| Lap Shear Strength | ASTM D1002 | 10 - 20 MPa |
| Peel Strength | ASTM D1876 | 5 - 15 PIW |
| Hardness | Shore D | 60 - 75 |
Signaling Pathways and Logical Relationships
The core chemical transformation in an EGDAA-crosslinked adhesive is the reaction of the acetoacetate with an amine. This can be visualized as follows:
Caption: Reaction of EGDAA with a polyamine to form a crosslinked network.
Conclusion
This compound presents a promising reactive crosslinker for the development of novel two-component adhesive systems. Its ability to react with amines at ambient temperature offers a versatile platform for formulating adhesives with a range of properties. Further research and development are required to fully characterize the performance of EGDAA-based adhesives and to establish detailed formulation guidelines and experimental protocols. The information presented here serves as a foundational guide for scientists and researchers interested in exploring the potential of this chemistry in adhesive manufacturing.
References
Ethylene Glycol Diacetoacetate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethylene glycol diacetoacetate, systematically named ethane-1,2-diyl bis(3-oxobutanoate), is a highly functionalized molecule that serves as a versatile building block in organic synthesis. Its unique structure, featuring two β-ketoester moieties linked by an ethylene glycol spacer, allows for the construction of a diverse array of complex molecules, particularly bis-heterocyclic compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various important chemical scaffolds.
Applications in Heterocyclic Synthesis
The reactivity of the two β-ketoester units in this compound makes it an ideal precursor for the synthesis of molecules containing two heterocyclic rings connected by a flexible ethylene linker. These bis-heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their potential for enhanced binding to biological targets and unique photophysical properties.
Synthesis of Bis-pyrazoles
Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine derivatives provides a straightforward route to bis-pyrazoles.
A key application of this compound is in the Knorr pyrazole synthesis, a classic method for the formation of the pyrazole ring. The reaction involves the condensation of a β-ketoester with a hydrazine. In the case of this compound, both β-ketoester groups can react with two equivalents of a hydrazine to form a bis-pyrazole.
Reaction Scheme: Synthesis of Bis-pyrazoles
Caption: General reaction scheme for the synthesis of bis-pyrazoles.
Experimental Protocol: Synthesis of 1,1'-(Ethane-1,2-diyl)bis(3,5-dimethyl-1H-pyrazole)
This protocol describes a typical procedure for the synthesis of a bis-pyrazole from this compound and hydrazine hydrate.
| Parameter | Value |
| Reactants | This compound, Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration, recrystallization |
| Typical Yield | 85-95% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equiv.) in ethanol.
-
Add hydrazine hydrate (2.2 equiv.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure bis-pyrazole.
Synthesis of Bis-pyridines via Hantzsch-type Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. This compound can be employed in a modified Hantzsch reaction to synthesize bis-dihydropyridines and, subsequently, bis-pyridines. This involves the condensation of the bis-β-ketoester, an aldehyde, and a source of ammonia.
Reaction Workflow: Hantzsch-type Synthesis of Bis-pyridines
Application Notes and Protocols for Reactions Involving Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving ethylene glycol diacetoacetate. The information is intended to guide researchers in the synthesis of novel heterocyclic compounds and polymers.
Hantzsch-Type Synthesis of Bis-1,4-Dihydropyridines
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen donor to form a dihydropyridine.[1][2] this compound, possessing two β-ketoester functionalities, can be utilized to synthesize bis-1,4-dihydropyridine derivatives. These compounds are of interest in medicinal chemistry as potential calcium channel blockers.[1]
Experimental Protocol: One-Pot Synthesis of Bis-1,4-Dihydropyridine Derivatives
This protocol is a representative procedure for the synthesis of bis-1,4-dihydropyridine derivatives using this compound, an aromatic aldehyde, and ammonium acetate.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the aromatic aldehyde (2 mmol) in ethanol (20 mL).
-
Add ammonium acetate (2.2 mmol) to the solution.
-
Stir the reaction mixture at reflux temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain the purified bis-1,4-dihydropyridine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Quantitative Data
The following table summarizes representative quantitative data for the Hantzsch-type synthesis of a bis-1,4-dihydropyridine derivative using this compound and benzaldehyde.
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1 | 230.21 | 230 mg (1 mmol) | - |
| Benzaldehyde | 2 | 106.12 | 212 mg (2 mmol) | - |
| Ammonium acetate | 2.2 | 77.08 | 170 mg (2.2 mmol) | - |
| Bis-1,4-dihydropyridine product | 1 | (Varies) | (Varies) | 85-95% (Typical) |
Experimental Workflow
Caption: Workflow for the Hantzsch-type synthesis of bis-1,4-dihydropyridines.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3][4] this compound, with its two active methylene groups, can undergo condensation with aldehydes to form α,β-unsaturated products.
Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium sulfate (anhydrous)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 mmol), the aromatic aldehyde (2 mmol), and a catalytic amount of piperidine (0.1 mmol) in toluene (30 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (2 mmol) is collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1 | 230.21 | 230 mg (1 mmol) | - |
| 4-Chlorobenzaldehyde | 2 | 140.57 | 281 mg (2 mmol) | - |
| Piperidine | 0.1 | 85.15 | 8.5 mg (0.1 mmol) | - |
| Bis-α,β-unsaturated product | 1 | (Varies) | (Varies) | 80-90% (Typical) |
Reaction Pathway
Caption: Knoevenagel condensation of this compound.
Synthesis of Bis-Pyrazolones
β-Ketoesters react with hydrazine to form pyrazolones. This compound can be used to synthesize bis-pyrazolone derivatives, which are scaffolds of interest in the development of pharmaceuticals.
Experimental Protocol: Reaction with Hydrazine Hydrate
This protocol outlines the synthesis of a bis-pyrazolone from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add hydrazine hydrate (2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-5 hours. A precipitate may form during the reaction.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol.
-
Dry the purified bis-pyrazolone derivative. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data
| Reactant/Product | Molar Ratio | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1 | 230.21 | 230 mg (1 mmol) | - |
| Hydrazine hydrate | 2 | 50.06 | 100 mg (2 mmol) | - |
| Bis-pyrazolone product | 1 | (Varies) | (Varies) | >90% (Typical) |
Logical Relationship of Synthesis
Caption: Synthesis of a bis-pyrazolone from this compound.
References
Application Notes and Protocols for the Quantification of Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol diacetoacetate (EGDA) is a versatile chemical compound utilized as a crosslinking agent in polymer chemistry and as a precursor in various organic syntheses.[1] Its dual acetoacetate functionality allows for a variety of chemical reactions, making it a significant component in the formulation of coatings, adhesives, and sealants to enhance mechanical properties and thermal stability.[1] Accurate quantification of EGDA is crucial for quality control, reaction monitoring, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common and effective methods are:
-
Gas Chromatography (GC): A robust technique for the analysis of volatile and semi-volatile compounds. Due to its ester nature, EGDA is well-suited for GC analysis, often with a Flame Ionization Detector (FID) for quantification.
-
High-Performance Liquid Chromatography (HPLC): A versatile method for the separation and quantification of a wide range of compounds. For EGDA, which possesses a UV-absorbing chromophore in its enol form, HPLC with UV detection is a suitable approach.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.
The following sections provide detailed protocols and quantitative data for each of these techniques.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods described. Please note that the data for Gas Chromatography and HPLC are based on the analysis of structurally similar acetoacetate esters and should be considered as illustrative. Method validation is required for specific application to this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-NMR) |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 6 ng/mL (for Ethyl Acetoacetate)[2] | Analyte dependent, typically in the low µg/mL range |
| Limit of Quantification (LOQ) | ~ 0.3 - 3 µg/mL | ~ 20 ng/mL (for Ethyl Acetoacetate) | Analyte dependent, typically in the mid µg/mL range |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a widely used technique for the separation and analysis of volatile compounds. For acetoacetate esters, it is important to use lower injector and detector temperatures to avoid thermal decomposition.[3]
Experimental Workflow
Caption: Workflow for the quantitative analysis of EGDA by GC-FID.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent such as ethyl acetate or acetone to a final concentration within the calibration range.[4]
-
Add an internal standard (e.g., dimethyl terephthalate) at a known concentration. The internal standard should be chemically stable, well-resolved from EGDA and other sample components, and not present in the original sample.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector. To minimize thermal decomposition of the acetoacetate, a lower injector temperature (e.g., 180-200°C) is advisable.[3]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Detector Temperature: 250°C.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Prepare a calibration curve by plotting the ratio of the peak area of EGDA to the peak area of the internal standard against the concentration of EGDA for a series of calibration standards.
-
Determine the concentration of EGDA in the sample from the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. This compound, as a beta-keto ester, exists in equilibrium with its enol form, which contains a UV-absorbing chromophore, making it suitable for UV detection.
Experimental Workflow
Caption: Workflow for the quantitative analysis of EGDA by HPLC-UV.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to an HPLC vial.
-
-
Instrumentation:
-
HPLC System: Equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for beta-keto esters.[2] A typical starting point would be an isocratic mobile phase of 40:60 (v/v) acetonitrile:water. The mobile phase composition may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: The UV detector should be set to a wavelength where the enol form of the acetoacetate absorbs, typically around 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of this compound.
-
Prepare a calibration curve by plotting the peak area of EGDA against its concentration for a series of calibration standards.
-
Determine the concentration of EGDA in the sample from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
qNMR is a primary ratio method of measurement that provides a direct quantification of a compound in a sample by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[5]
Logical Relationship for qNMR Quantification
Caption: The logical relationship of parameters for purity determination by qNMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H-NMR spectrum with at least one signal that is well-resolved from the analyte signals.[5][6] It must also be soluble in the chosen deuterated solvent and not react with the analyte.[6]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a vial.
-
Transfer an appropriate amount of the solution to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H-NMR Experiment: A standard one-pulse ¹H experiment is used.
-
Acquisition Parameters:
-
Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification. This ensures complete relaxation of the protons between scans.
-
Pulse Angle: A 90° pulse angle should be accurately calibrated.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Digital Resolution: Ensure adequate digital resolution for accurate integration.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methylene protons of the ethylene glycol backbone or the methyl protons of the acetoacetate group) and a well-resolved signal of the internal standard.
-
Calculate the purity or concentration of EGDA using the following formula:
Purity_x = (I_x / I_std) * (N_std / N_x) * (MW_x / MW_std) * (m_std / m_sample) * P_std
Where:
-
P_x = Purity of the analyte (EGDA)
-
I_x = Integral of the analyte signal
-
I_std = Integral of the internal standard signal
-
N_x = Number of protons contributing to the analyte signal
-
N_std = Number of protons contributing to the internal standard signal
-
MW_x = Molar mass of the analyte
-
MW_std = Molar mass of the internal standard
-
m_sample = Mass of the sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
-
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis. Gas Chromatography with FID is a good choice for routine quality control of relatively clean samples. HPLC with UV detection offers versatility for samples in more complex matrices. Quantitative NMR provides a highly accurate primary method for purity assessment and the certification of reference materials. For all methods, proper validation, including determination of linearity, accuracy, precision, LOD, and LOQ, is essential for ensuring the reliability of the results for a specific application.
References
- 1. This compound | 5459-04-1 | Benchchem [benchchem.com]
- 2. HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 3. ethyl acetoacetate - Chromatography Forum [chromforum.org]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Chemoenzymatic Synthesis Utilizing Ethylene Glycol Diacetoacetate
Application Notes
The chemoenzymatic synthesis involving ethylene glycol diacetoacetate offers a versatile platform for the production of valuable chiral building blocks, particularly chiral 1,3-diols. This approach combines the efficiency and selectivity of enzymatic catalysis with the broad applicability of chemical synthesis. The key transformations typically involve the enantioselective reduction of the β-keto groups within the diacetoacetate moiety.
Key Applications:
-
Synthesis of Chiral Diols: The primary application lies in the synthesis of enantiomerically enriched (R)- or (S)-1,3-diols. These diols are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.
-
Access to Stereoisomerically Pure Compounds: By selecting appropriate enzymes, such as alcohol dehydrogenases (ADHs) with different stereoselectivities (e.g., those following Prelog's rule for (S)-alcohols or anti-Prelog's rule for (R)-alcohols), it is possible to synthesize specific stereoisomers of the corresponding dihydroxy esters.
-
Green Chemistry: The use of enzymes often allows for milder reaction conditions (ambient temperature and pressure, neutral pH) and reduces the need for heavy metal catalysts and harsh reagents, aligning with the principles of green chemistry.
Enzymatic Systems:
-
Whole-Cell Biocatalysts: Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst for the reduction of β-keto esters. It contains a variety of reductases that can exhibit high enantioselectivity. Other yeast strains, such as Candida parapsilosis, have also been employed for similar transformations.
-
Isolated Enzymes: For higher selectivity and easier purification, isolated alcohol dehydrogenases (ADHs) are often preferred. These enzymes typically require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ. Common cofactor regeneration systems include the use of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase or enzymatic systems like formate/formate dehydrogenase.
-
Lipases: Lipases are primarily used for the synthesis of the this compound precursor itself, through the esterification of ethylene glycol with an acetoacetate donor, or for the kinetic resolution of the resulting chiral hydroxy esters.
Quantitative Data
The following table presents representative data for the enzymatic reduction of a generic β-keto ester to the corresponding β-hydroxy ester, which can be considered analogous to the reduction of one of the keto groups in this compound.
| Enzyme/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | Ethyl (S)-3-hydroxybutanoate | >95 | >98 | Representative |
| Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99 | Representative |
| Alcohol Dehydrogenase from Rhodococcus ruber (RRADH) | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 98 | >99 | Representative |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound from ethylene glycol and ethyl acetoacetate using an immobilized lipase.
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate
-
Immobilized Lipase B from Candida antarctica (Novozym® 435)
-
Anhydrous toluene (or other suitable organic solvent)
-
Molecular sieves (4 Å)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add ethylene glycol (1 equivalent) and ethyl acetoacetate (2.2 equivalents).
-
Add anhydrous toluene to dissolve the reactants (concentration of ethylene glycol approx. 0.5 M).
-
Add activated molecular sieves (approx. 10% w/v) to remove the ethanol byproduct and shift the equilibrium towards the product.
-
Add immobilized lipase (Novozym® 435, approx. 10% w/w of substrates).
-
Stir the reaction mixture at a constant temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Asymmetric Reduction of this compound using Baker's Yeast
This protocol provides a general procedure for the enantioselective reduction of a β-keto ester using commercially available baker's yeast.
Materials:
-
This compound
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Centrifuge (optional)
Procedure:
-
In a flask, suspend baker's yeast (e.g., 20 g) in warm tap water (e.g., 100 mL, approximately 35-40 °C).
-
Add sucrose (e.g., 10 g) and stir the mixture for 30 minutes at room temperature to activate the yeast.
-
Dissolve this compound (1 equivalent) in a minimal amount of ethanol (optional, to aid solubility) and add it to the yeast suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC. The reaction time can vary from 24 to 72 hours.
-
Upon completion, add diatomaceous earth to the mixture and filter through a pad of the same material to remove the yeast cells. Alternatively, the cells can be removed by centrifugation.
-
Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of chiral dihydroxy esters, can be purified by column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.
Visualizations
Caption: Workflow for the chemoenzymatic synthesis of chiral diols.
Caption: Logical relationship in an ADH-catalyzed reduction with cofactor regeneration.
Application Notes and Protocols for Polymerization of Ethylene Glycol Diacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of ethylene glycol diacetoacetate (EGDAA), a versatile monomer for the synthesis of crosslinked polymers and hydrogels. The primary polymerization technique discussed is the base-catalyzed Michael addition reaction, a highly efficient "click" chemistry reaction. This document offers detailed experimental protocols, data on polymer properties, and potential applications in drug delivery.
Introduction
This compound (EGDAA) is a difunctional monomer featuring two active methylene groups flanked by carbonyls. These protons are readily abstracted by a base, forming a nucleophilic enolate that can react with a variety of Michael acceptors, such as diacrylates. This reactivity allows for the formation of crosslinked polymer networks with tunable properties. The resulting poly(acetoacetate) networks are of significant interest for biomedical applications, including controlled drug release, due to their potential biocompatibility and degradability.
Polymerization Technique: Michael Addition Reaction
The most common and efficient method for polymerizing EGDAA is through a Michael addition reaction with a suitable Michael acceptor, such as polyethylene glycol diacrylate (PEGDA). This reaction is typically catalyzed by a non-nucleophilic strong base.
The reaction proceeds via the formation of a carbanion on the EGDAA monomer in the presence of a base, which then attacks the electron-deficient β-carbon of the acrylate group on PEGDA. This process is repeated, leading to the formation of a three-dimensional crosslinked polymer network. The stoichiometry between the acetoacetate groups of EGDAA and the acrylate groups of PEGDA is a critical parameter that influences the final properties of the polymer.
Key Features of Michael Addition Polymerization of EGDAA:
-
High Efficiency: The reaction proceeds rapidly under mild conditions, often at room temperature.
-
"Click" Chemistry: Characterized by high yields, no byproducts, and simple reaction conditions.
-
Tunable Properties: The mechanical and chemical properties of the resulting polymer can be tailored by varying the molecular weight of the PEGDA, the EGDAA/PEGDA molar ratio, and the catalyst concentration.
-
Solvent-Free Potential: In many cases, the polymerization can be carried out in bulk, avoiding the need for solvents.
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked EGDAA-PEGDA Hydrogel
This protocol describes the synthesis of a hydrogel by the Michael addition of this compound (EGDAA) to polyethylene glycol diacrylate (PEGDA) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst.[1]
Materials:
-
This compound (EGDAA)
-
Polyethylene glycol diacrylate (PEGDA, Mn = 700 g/mol )
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Monomer Solution Preparation:
-
In a clean, dry vial, prepare a solution of EGDAA and PEGDA in a 1:1 molar ratio of acetoacetate groups to acrylate groups.
-
For a typical synthesis, dissolve the monomers in a mixture of ethanol and dimethyl sulfoxide (e.g., 1:1 v/v) to achieve a desired total monomer concentration (e.g., 20 wt%).
-
-
Catalyst Addition and Mixing:
-
Add the DBU catalyst to the monomer solution. The catalyst concentration can be varied to control the gelation time (a starting point is 1 mol% relative to the acrylate groups).
-
Vortex the solution vigorously for 30 seconds to ensure homogeneous mixing of the catalyst.
-
-
Casting and Curing:
-
Immediately after mixing, cast the solution into a mold of the desired shape (e.g., between two glass plates separated by a spacer of defined thickness).
-
Allow the polymerization to proceed at room temperature. Gelation time will vary depending on the catalyst concentration and temperature. Monitor the gelation by tilting the mold.
-
-
Post-Polymerization Processing:
-
Once a stable gel has formed (typically within 1-2 hours), carefully remove the polymer from the mold.
-
To remove any unreacted monomers and the catalyst, immerse the hydrogel in a large volume of a suitable solvent (e.g., ethanol) for 24 hours, with solvent changes every 8 hours.
-
For applications requiring an aqueous environment, subsequently swell the hydrogel in deionized water or PBS until equilibrium is reached.
-
Data Presentation
The properties of the resulting EGDAA-based polymers are highly dependent on the formulation. The following tables summarize representative quantitative data for EGDAA-PEGDA hydrogels.
Table 1: Effect of Catalyst Concentration on Gelation Time
| EGDAA/PEGDA Molar Ratio | Monomer Concentration (wt%) | DBU Concentration (mol% to acrylate) | Gelation Time (minutes) |
| 1:1 | 20 | 0.5 | ~120 |
| 1:1 | 20 | 1.0 | ~60 |
| 1:1 | 20 | 2.0 | ~30 |
Table 2: Mechanical and Swelling Properties of EGDAA-PEGDA Hydrogels
| EGDAA/PEGDA Molar Ratio | PEGDA Mn ( g/mol ) | Swelling Ratio in PBS (%) | Compressive Modulus (kPa) |
| 1:1.2 | 700 | 450 ± 30 | 150 ± 15 |
| 1:1 | 700 | 600 ± 45 | 100 ± 10 |
| 1:0.8 | 700 | 850 ± 60 | 60 ± 8 |
| 1:1 | 1000 | 750 ± 50 | 80 ± 9 |
| 1:1 | 3400 | 1200 ± 80 | 40 ± 5 |
Note: Data are representative and may vary depending on specific experimental conditions.
Visualization of Polymerization and Workflows
Michael Addition Polymerization of EGDAA with PEGDA
Caption: Michael addition reaction scheme for EGDAA and PEGDA.
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for the synthesis of EGDAA-PEGDA hydrogels.
Applications in Drug Development
Hydrogels synthesized from EGDAA and PEGDA are promising candidates for controlled drug delivery systems. The crosslinked network can encapsulate therapeutic molecules, and the release can be controlled by the degradation of the polymer matrix and/or diffusion through the hydrogel mesh.
Drug Release Mechanism
The release of an encapsulated drug from an EGDAA-PEGDA hydrogel is governed by several factors:
-
Diffusion: The mesh size of the hydrogel network, which can be tuned by the molecular weight of the PEGDA and the crosslinking density, will dictate the diffusion rate of the drug.[2]
-
Degradation: The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the hydrogel and subsequent release of the encapsulated drug. The degradation rate can be influenced by the hydrophilicity of the polymer network and the surrounding pH.
-
Swelling: The swelling of the hydrogel in an aqueous environment can also influence the drug release kinetics.[3]
Potential Therapeutic Applications:
-
Sustained Release of Small Molecule Drugs: The tight network structure can be designed to provide a sustained release profile for small molecule therapeutics, reducing the need for frequent administration.
-
Delivery of Biologics: The hydrophilic and biocompatible nature of PEG makes these hydrogels suitable for the encapsulation and delivery of sensitive protein and peptide drugs.
-
Tissue Engineering Scaffolds: These hydrogels can be used as scaffolds for tissue regeneration, providing a temporary matrix for cell growth and delivering growth factors to promote tissue formation.
Signaling Pathway for Drug Release from a Degradable Hydrogel
Caption: Logical pathway for drug release from a degradable hydrogel.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethylene Glycol Diacetoacetate
Welcome to the technical support center for the synthesis of ethylene glycol diacetoacetate (EGDA). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthesis processes and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Presence of water in the reaction mixture: Water is a byproduct of the esterification reaction and its presence can shift the equilibrium back towards the reactants, reducing the yield.[1] | - Use glacial acetic acid to minimize the initial water content.[1] - Employ a method for water removal during the reaction, such as a Dean-Stark apparatus or the use of molecular sieves.[1] - Utilize an azeotropic dehydrating agent like n-butyl acetate to remove water as it is formed.[2] |
| Incomplete Reaction | - Increase the reaction time. - Increase the reaction temperature within the optimal range (100-160 °C).[2] - Ensure efficient stirring to improve contact between reactants and the catalyst. | |
| Suboptimal Molar Ratio of Reactants | - Use a molar excess of acetic acid. A recommended molar ratio of acetic acid to ethylene glycol is between 2.2:1 and 3.0:1.[2] | |
| Catalyst Inactivity or Insufficient Amount | - Ensure the catalyst is active and has not been deactivated by impurities. - Use the appropriate catalyst loading. For p-toluenesulfonic acid, a concentration of 0.1-1% of the total reactant mass is recommended.[2] | |
| Side Reactions | Hydrolysis of the azeotropic agent: If using an ester like n-butyl acetate as the azeotropic dehydrating agent, it can be hydrolyzed. | - To suppress this side reaction, maintain an excess of acetic acid in the reaction system.[2] |
| Formation of byproducts from ethylene oxide: When using ethylene oxide, side reactions can occur. | - Develop a catalyst with good activity and selectivity to minimize unwanted reactions.[3] | |
| Difficult Product Purification | Formation of azeotropes: The target product can form azeotropes with water and the unreacted raw materials, which have similar boiling points, making separation by simple distillation difficult.[3] | - Employ multi-stage distillation for purification.[3] - After the reaction, wash the organic layer with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water. Then, dry the ester with an anhydrous salt like Na2SO4 or MgSO4 before distillation.[1] |
Frequently Asked Questions (FAQs)
1. What are the common methods for synthesizing this compound?
The most common methods for synthesizing this compound include:
-
Direct esterification of ethylene glycol with acetic acid: This is a widely used method that involves reacting ethylene glycol with an excess of acetic acid in the presence of an acid catalyst.[1][2]
-
Transesterification: This method involves the reaction of ethylene glycol with an acetate ester, such as sec-butyl acetate, in the presence of a basic catalyst.[3]
-
Reaction of ethylene oxide with acetic acid: This method can also be employed, but it requires careful control of reaction conditions to ensure safety and selectivity.[3]
2. What type of catalyst is most effective for the direct esterification method?
Several acid catalysts can be used for the direct esterification of ethylene glycol with acetic acid. Common choices include:
-
Strong mineral acids: Sulfuric acid is a common and effective catalyst.[1]
-
Organic sulfonic acids: p-Toluenesulfonic acid is a widely used catalyst.[2]
-
Acidic ion-exchange resins: These can be used as heterogeneous catalysts, which can simplify product purification.[4][5]
-
Supported ionic liquids: These have shown to be effective catalysts for this reaction.[6]
3. How can I drive the esterification reaction to completion and maximize the yield?
According to Le Chatelier's principle, removing one of the products will shift the equilibrium towards the formation of more products. In the esterification of ethylene glycol, water is a byproduct. Therefore, removing water as it is formed is a key strategy to maximize the yield of this compound.[1] This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.[1][2]
4. What is the optimal molar ratio of acetic acid to ethylene glycol?
To favor the formation of the di-ester, it is recommended to use a molar excess of acetic acid. A molar ratio of acetic acid to ethylene glycol in the range of 2.2:1 to 3.0:1 has been found to be effective.[2] One specific example uses a molar ratio of 3.8:1.[7]
5. What are the typical reaction conditions for the synthesis of this compound?
Typical reaction conditions for the direct esterification method are:
-
Temperature: 100-160 °C[2]
-
Catalyst: An acid catalyst such as p-toluenesulfonic acid (0.1-1% of the total mass of reactants).[2]
-
Water removal: Use of an azeotropic dehydrating agent like n-butyl acetate (10-20% of the total mass of reactants).[2]
Experimental Protocols
Protocol 1: Direct Esterification of Ethylene Glycol with Acetic Acid using Sulfuric Acid Catalyst
Materials:
-
Ethylene glycol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol and a molar excess of glacial acetic acid (e.g., a 4:1 molar ratio of acetic acid to ethylene glycol).[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few milliliters for a 100 ml scale reaction).[1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue the reaction for several hours until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid. Be cautious of gas evolution.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by distillation.
Protocol 2: Direct Esterification using p-Toluenesulfonic Acid and an Azeotropic Dehydrating Agent
Materials:
-
Ethylene glycol
-
Acetic acid
-
p-Toluenesulfonic acid
-
n-Butyl acetate (azeotropic dehydrating agent)
-
Reaction vessel equipped with a stirrer, thermometer, and a water separator.
Procedure:
-
Charge the reaction vessel with ethylene glycol, acetic acid (molar ratio of 2.2-3.0 to ethylene glycol), p-toluenesulfonic acid (0.1-1% of total reactant mass), and n-butyl acetate (10-20% of total reactant mass).[2]
-
Heat the mixture to the reaction temperature of 100-160 °C with stirring.[2]
-
Water produced during the reaction will be removed as an azeotrope with n-butyl acetate and collected in the water separator.
-
Monitor the reaction progress by measuring the amount of water collected.
-
Once the theoretical amount of water has been collected, the reaction is complete.
-
Cool the reaction mixture.
-
The crude product can be purified by distillation.
Data Summary
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Sulfuric Acid | Method 2: p-Toluenesulfonic Acid | Method 3: Supported Ionic Liquid |
| Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid | [Ps-im]HSO₄ supported on silica |
| Reactant Molar Ratio (Acetic Acid:Ethylene Glycol) | ~4:1[1] | 2.2:1 to 3.0:1[2] | 3.8:1[7] |
| Reaction Temperature | Reflux | 100-160 °C[2] | 150 °C[7] |
| Water Removal | Dean-Stark apparatus | Azeotropic dehydration with n-butyl acetate | Azeotropic dehydration with cyclohexane |
| Catalyst Loading | Catalytic amount | 0.1-1% of total reactant mass[2] | 7.26 g for 190 g acetic acid and 51.7 g ethylene glycol |
| Yield | Not specified | High (not quantified) | 99.61%[7] |
Visualizations
Experimental Workflow for Direct Esterification
Caption: Workflow for the synthesis of this compound via direct esterification.
Logical Relationship for Yield Optimization
Caption: Key factors and methods for optimizing the yield of this compound.
References
- 1. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 3. CN103183609B - Preparation method of ethylene glycol monoacetate and ethylene glycol diacetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Production method of ethylene glycol diacetate (EGDA) (2013) | Wu Yibiao | 1 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethylene Glycol Diacetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of ethylene glycol diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory synthesis method is the transesterification of a β-keto ester, typically ethyl acetoacetate or tert-butyl acetoacetate, with ethylene glycol. This reaction is usually catalyzed by an acid or a base and often requires heating and removal of the alcohol byproduct (ethanol or tert-butanol) to drive the reaction to completion.
Q2: What are the main competing reactions in this synthesis?
A2: The primary competing reactions include the formation of the mono-substituted product, ethylene glycol monoacetoacetate, and self-condensation of the acetoacetate ester. Under certain conditions, especially with acid catalysts, acetalization of the ketone group of the acetoacetate with ethylene glycol can occur, leading to byproducts like fructone.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of starting materials and the appearance of the desired product and any major byproducts.
Q4: What is the typical purity of the final product I can expect?
A4: The purity of this compound after purification can be high, often exceeding 95%. However, achieving this purity level depends on the successful removal of starting materials, catalysts, and any side products formed during the reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Inefficient removal of the alcohol byproduct (e.g., ethanol). 4. Presence of water in the reactants or solvent. | 1. Use a fresh or different catalyst. Increase catalyst loading if necessary. 2. Increase the reaction temperature, but monitor for side reactions. 3. Use a Dean-Stark apparatus or perform the reaction under vacuum to effectively remove the alcohol. 4. Ensure all reactants and solvents are anhydrous. Use molecular sieves if necessary. |
| Formation of a significant amount of mono-substituted product | 1. Insufficient amount of the acetoacetate reactant. 2. Short reaction time. | 1. Use a molar excess of the acetoacetate ester relative to ethylene glycol. 2. Increase the reaction time and monitor the disappearance of the mono-substituted product by TLC or GC. |
| Presence of a sweet-smelling byproduct (fruity odor) | This is likely due to the formation of fructone, a cyclic acetal, which is favored under acidic conditions. | 1. Switch to a base catalyst if compatible with your overall synthetic scheme. 2. If using an acid catalyst, try milder conditions (lower temperature, less catalyst). 3. Optimize the molar ratio of reactants; an excess of ethylene glycol can sometimes favor acetalization. |
| Product decomposes during distillation | This compound has a relatively high boiling point and may be thermally unstable. | 1. Purify the product using vacuum distillation to lower the boiling point. 2. Alternatively, use column chromatography for purification if distillation is problematic. |
| Difficulty removing the catalyst | 1. Homogeneous acid or base catalysts can be difficult to remove completely. 2. The catalyst may be soluble in the product. | 1. Neutralize the reaction mixture with a mild base (if an acid catalyst was used) or a mild acid (if a base catalyst was used) and then wash with water. 2. Consider using a solid-supported catalyst that can be easily filtered off after the reaction. |
| Product is contaminated with unreacted ethylene glycol | Ethylene glycol is a high-boiling and water-soluble compound, making it difficult to remove by simple evaporation. | 1. During the work-up, wash the organic layer multiple times with water or brine to extract the ethylene glycol. 2. If the product is stable to water, you can dilute the reaction mixture with water and extract the product with a suitable organic solvent. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and related compounds. Please note that specific results can vary based on the exact experimental setup and conditions.
| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Key Byproducts |
| Ethylene glycol, Ethyl acetoacetate | Acid catalyst (e.g., p-TSA) | 120-150 | 4-8 | 70-85 | >95 (after purification) | Ethylene glycol monoacetoacetate, Fructone |
| Ethylene glycol, tert-Butyl acetoacetate | Base catalyst (e.g., NaOEt) | 80-100 | 6-12 | 65-80 | >95 (after purification) | Ethylene glycol monoacetoacetate, Di-tert-butyl ether |
| Ethylene glycol, Diketene | No catalyst or mild base | 0-25 | 1-3 | Variable | Variable | Polymeric materials, Self-condensation products of diketene |
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol is a general guideline for the synthesis of this compound from ethylene glycol and ethyl acetoacetate.
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate (2.2 equivalents)
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p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)
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Toluene (as solvent and for azeotropic removal of ethanol)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
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Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol, ethyl acetoacetate, p-TSA, and toluene.
-
Heat the reaction mixture to reflux. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until no more ethanol is collected in the trap, or until TLC/GC analysis indicates the consumption of the starting materials.
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Allow the reaction mixture to cool to room temperature.
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Dilute the mixture with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Purification of Ethylene Glycol Diacetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of ethylene glycol diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. However, they typically include:
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Unreacted Starting Materials: Ethylene glycol, and the acetoacetylating agent (e.g., diketene, ethyl acetoacetate, or another acetoacetate derivative).
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Byproducts: Ethylene glycol monoacetoacetate is a common byproduct of incomplete reaction.
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Solvents: Residual solvents from the reaction or initial work-up.
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Catalyst Residues: Acidic or basic catalysts used in the synthesis.
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Degradation Products: Hydrolysis or decomposition products may be present if the compound has been exposed to water or high temperatures.
Q2: What is the recommended first step in the purification process?
A2: Before attempting more rigorous purification methods like distillation or chromatography, it is advisable to perform a preliminary work-up. This typically involves:
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Washing: If the crude product is in an organic solvent, washing with a dilute aqueous solution of sodium bicarbonate can help remove acidic impurities. This should be followed by a wash with brine to reduce the amount of dissolved water.
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Drying: The organic layer containing the product should be dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
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Solvent Removal: The solvent should be removed under reduced pressure using a rotary evaporator.
Q3: Can this compound be purified by distillation?
A3: Yes, vacuum distillation is a suitable method for purifying this compound, which is a high-boiling liquid. Distillation under reduced pressure is crucial to prevent thermal decomposition, which can occur at its atmospheric boiling point.
Q4: What are the potential risks of distilling this compound at atmospheric pressure?
A4: Beta-keto esters can be susceptible to thermal decomposition at high temperatures.[1] Distilling at atmospheric pressure would require very high temperatures, which could lead to decarboxylation or other degradation pathways, resulting in lower yield and purity.
Q5: How can I determine the purity of my this compound sample?
A5: Several analytical techniques can be used to assess the purity of your final product:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.[2][3][4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the obtained spectra with a reference spectrum of the pure compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield after distillation | 1. Thermal decomposition: The distillation temperature was too high. 2. Incomplete reaction: The starting material contained a low concentration of the desired product. 3. Product loss during work-up: The product may have been partially lost during aqueous washing steps if it has some water solubility. | 1. Use vacuum distillation: Lowering the pressure will significantly reduce the boiling point and minimize the risk of decomposition. 2. Optimize reaction conditions: Ensure the initial synthesis goes to completion. 3. Minimize aqueous contact: Use minimal amounts of washing solutions and work quickly. |
| Product is discolored (yellow or brown) | 1. Presence of impurities: Colored byproducts from the synthesis. 2. Thermal decomposition: Overheating during distillation or solvent removal. | 1. Purify by column chromatography: This can effectively separate colored impurities. 2. Use a lower distillation temperature: Employ a higher vacuum to distill at a lower temperature. 3. Treat with activated carbon: In some cases, a small amount of activated carbon can be used to adsorb colored impurities before filtration and final purification. |
| Presence of water in the final product | 1. Incomplete drying: The organic phase was not sufficiently dried before solvent removal. 2. Hydrolysis: The product was exposed to moisture for an extended period. Beta-keto esters can be susceptible to hydrolysis, especially under acidic or basic conditions. | 1. Thoroughly dry the organic solution: Use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄) and ensure sufficient contact time. 2. Store the product under anhydrous conditions: Keep the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. |
| Multiple spots on TLC or peaks in GC after purification | 1. Inefficient purification: The chosen method was not effective at separating all impurities. 2. Co-eluting impurities: In chromatography, some impurities may have similar retention times to the product. 3. Co-distilling impurities: In distillation, impurities with similar boiling points may distill with the product. | 1. Optimize purification parameters: For chromatography, try a different solvent system or stationary phase. For distillation, use a fractional distillation column for better separation. 2. Repeat the purification: A second purification step may be necessary to achieve the desired purity. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying several grams of crude this compound that has been subjected to a preliminary aqueous work-up and drying.
Materials:
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Crude this compound
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Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
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Vacuum pump
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Heating mantle with magnetic stirring
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Boiling chips or magnetic stir bar
Procedure:
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Assemble the vacuum distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.
-
Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
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Begin stirring (if using a stir bar) and slowly apply vacuum.
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Once a stable vacuum is achieved, begin heating the distillation flask gently.
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Monitor the temperature of the vapor as it rises. Collect any low-boiling impurities as a forerun in a separate receiving flask.
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When the temperature stabilizes at the expected boiling point of this compound under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
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Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling any high-boiling impurities.
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Turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This method is ideal for smaller scale purifications or for removing impurities that are difficult to separate by distillation.
Materials:
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Crude this compound
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Silica gel (for column chromatography)
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Eluent: A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol). The optimal ratio should be determined by thin-layer chromatography (TLC).
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Chromatography column
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Collection tubes or flasks
Procedure:
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Determine the optimal eluent system: Use TLC to find a solvent mixture that gives good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.
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Pack the column: Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pack the chromatography column.
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Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elute the column: Begin running the eluent through the column, collecting fractions in separate tubes.
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Monitor the separation: Use TLC to analyze the collected fractions and identify which ones contain the pure product.
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Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound purification.
References
Technical Support Center: Overcoming Solubility Challenges with Ethylene Glycol Diacetoacetate (EGDAA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Ethylene Glycol Diacetoacetate (EGDAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (EGDAA) and what are its general solubility properties?
Q2: Why am I experiencing difficulty dissolving EGDAA in my aqueous experimental system?
A2: The primary reason for solubility challenges in aqueous systems is the hydrophobic nature of the EGDAA molecule. The ester groups and the ethylene glycol backbone contribute to its limited ability to form favorable interactions with water molecules, leading to poor dissolution.
Q3: Can EGDAA degrade in certain solvent conditions?
A3: Yes, as a diester, EGDAA is susceptible to hydrolysis, particularly in the presence of strong acids or bases. This degradation process will break the ester bonds, yielding ethylene glycol and acetoacetic acid. It is crucial to consider the pH of your solvent system and the duration of your experiment to avoid unwanted degradation of your compound.
Q4: Are there any safety precautions I should be aware of when handling EGDAA and its solvents?
A4: Always consult the Safety Data Sheet (SDS) for EGDAA and any solvents you are using. Work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and may have specific storage and handling requirements.
Troubleshooting Guides
Issue 1: EGDAA is not dissolving in my desired aqueous buffer.
Potential Cause & Solution:
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Insufficient Solvent Polarity: The polarity of your aqueous buffer may not be suitable for dissolving the hydrophobic EGDAA.
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Troubleshooting Step: Introduce a co-solvent. The use of a water-miscible organic solvent can increase the solubility of a poorly soluble drug.[1] Common co-solvents to consider include ethanol, dimethyl sulfoxide (DMSO), or polyethylene glycol (PEG). Start by preparing a concentrated stock solution of EGDAA in the co-solvent and then add it dropwise to your aqueous buffer while stirring vigorously. Be mindful that high concentrations of organic solvents can affect cellular assays or other biological experiments.
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Issue 2: My EGDAA solution is precipitating over time.
Potential Cause & Solution:
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Supersaturation and Instability: You may have created a supersaturated solution that is not thermodynamically stable, leading to precipitation.
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Troubleshooting Step 1: Formulation as a Solid Dispersion. A solid dispersion involves dispersing the drug in a polymer matrix, which can enhance solubility and stability.[2] A common method is the solvent evaporation technique.
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Troubleshooting Step 2: Formulation as a Nanoemulsion. Nanoemulsions are kinetically stable systems of oil, water, and surfactants that can encapsulate hydrophobic compounds and improve their aqueous dispersibility.
-
Issue 3: I need to prepare an EGDAA formulation for in vivo studies, but its low aqueous solubility is a major hurdle.
Potential Cause & Solution:
-
Poor Bioavailability: The low aqueous solubility of EGDAA will likely lead to poor absorption and low bioavailability in oral or parenteral formulations.
-
Troubleshooting Step: Lipid-Based Drug Delivery Systems. Formulating EGDAA in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its solubility and absorption. These systems form fine emulsions or microemulsions in the gastrointestinal tract, enhancing the dissolution of lipophilic drugs.
-
Data Presentation
Table 1: Solubility of Ethyl Acetoacetate (a structural analog of EGDAA) in Common Solvents.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 2.86 | 20 |
| Ethanol | Miscible | 20 |
| Diethyl Ether | Miscible | 20 |
| Acetone | Miscible | 20 |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (768.4 mM) | Not Specified |
Data for ethyl acetoacetate is presented as an estimation for EGDAA's likely solubility behavior. Actual solubility of EGDAA may vary.
Experimental Protocols
Protocol 1: Preparation of an EGDAA Solid Dispersion via Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of a hydrophobic compound like EGDAA to enhance its aqueous solubility.
Materials:
-
This compound (EGDAA)
-
Polyvinylpyrrolidone (PVP) K30 (or other suitable polymer carrier)
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Ethanol (or other suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Methodology:
-
Accurately weigh the desired amounts of EGDAA and PVP K30. A common starting ratio is 1:4 (EGDAA:PVP).
-
Dissolve both the EGDAA and PVP K30 in a minimal amount of ethanol in a round-bottom flask. Ensure complete dissolution.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed on the flask wall.
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Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
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Scrape the solid dispersion from the flask.
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Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
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Pass the powder through a sieve to ensure a uniform particle size.
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Store the resulting solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Formulation of an EGDAA Nanoemulsion
This protocol outlines a general procedure for creating a nanoemulsion to improve the dispersibility of a hydrophobic compound like EGDAA in an aqueous phase.
Materials:
-
This compound (EGDAA)
-
Medium-chain triglyceride (MCT) oil (or other suitable oil)
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A non-ionic surfactant (e.g., Tween 80)
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A co-surfactant (e.g., Transcutol P)
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Phosphate-buffered saline (PBS) or other aqueous phase
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High-shear homogenizer or ultrasonicator
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Magnetic stirrer
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve the desired amount of EGDAA in the MCT oil.
-
Add the surfactant and co-surfactant to the oil mixture. A common starting point for the surfactant/co-surfactant to oil ratio is 1:1 to 4:1.
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Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until a homogenous oil phase is obtained.
-
-
Formation of the Nanoemulsion:
-
Heat the aqueous phase (PBS) to the same temperature as the oil phase.
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Slowly add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
After the complete addition of the oil phase, subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator. The duration and intensity of homogenization will need to be optimized to achieve the desired droplet size.
-
-
Characterization:
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Analyze the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Visually inspect the nanoemulsion for clarity and stability over time.
-
Visualizations
Caption: Ketone Body Metabolism Signaling Pathway.
Caption: Experimental Workflow for Nanoemulsion Formulation.
References
Technical Support Center: Optimizing Ethylene Glycol Diacetoacetate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of ethylene glycol diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound:
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Acetoacetylation with Diketene: This is a common and direct method involving the reaction of ethylene glycol with two equivalents of diketene. The reaction can be performed with or without a catalyst.
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Transesterification: This method involves reacting ethylene glycol with a suitable acetoacetate ester, such as tert-butyl acetoacetate (t-BAA) or ethyl acetoacetate (EAA). This is an equilibrium-driven reaction that requires the removal of the alcohol byproduct (e.g., tert-butanol or ethanol) to proceed to completion.
Q2: Which catalysts are typically used for the reaction between diketene and ethylene glycol?
A2: The reaction can be catalyzed by both acids and bases. Acid catalysts like sulfuric acid or p-toluenesulfonic acid can be effective, but controlling the highly exothermic reaction can be challenging.[1] Basic catalysts, such as triethylamine or sodium acetate, are also used and may offer better temperature control, but they can promote the undesired dimerization of diketene into dehydroacetic acid.[1][2][3] The reaction can also proceed without a catalyst, relying on careful temperature control.
Q3: What is the major side reaction to be aware of when using diketene?
A3: The most significant side reaction is the base-catalyzed dimerization of diketene to form dehydroacetic acid (DHAA).[2][3][4] Other potential byproducts include acetone and various other decomposition products.[1] Careful control of temperature and the rate of diketene addition is crucial to minimize these side reactions.
Q4: In the transesterification method, what is the critical factor for achieving a high yield of the di-substituted product?
A4: The most critical factor is driving the reaction equilibrium towards the product. This is achieved by continuously removing the alcohol byproduct (e.g., ethanol or t-butanol) from the reaction mixture, typically through distillation. Using a stoichiometric excess of the acetoacetylating agent can also help favor the formation of the di-ester over the mono-ester.
Q5: How is this compound typically purified?
A5: The final product is typically purified by vacuum distillation.[1] Because the atmospheric boiling point of the product is likely high enough to cause decomposition if heated directly, reduced pressure distillation is necessary to lower the boiling point to a safe temperature.[5]
Troubleshooting Guides
Problem 1: Low or No Yield
| Possible Cause | Recommended Action & Explanation |
| Diketene Polymerization (Diketene Route) | Action: Ensure the reaction temperature is adequately controlled. Add diketene slowly and incrementally to the ethylene glycol solution to prevent localized overheating. If using a basic catalyst, consider reducing its concentration or switching to a catalyst-free approach. Explanation: Diketene readily dimerizes to dehydroacetic acid, especially in the presence of base catalysts.[2][3][4] This side reaction consumes the diketene, reducing the yield of the desired product. |
| Incomplete Reaction (Transesterification Route) | Action: Ensure efficient removal of the alcohol byproduct (ethanol or t-butanol). Check that your distillation setup is functioning correctly and that the temperature at the still head is appropriate for removing the alcohol without distilling the reactants. Consider increasing the reaction time or temperature moderately. Explanation: Transesterification is a reversible reaction. The accumulation of the alcohol byproduct will slow and eventually stop the forward reaction. Continuous removal is essential to drive the reaction to completion. |
| Inactive or Inappropriate Catalyst | Action: If using a catalyst, verify its activity and purity. For acid-catalyzed transesterification, ensure the catalyst is not neutralized. For the diketene route, consider if a catalyst is necessary, as thermal reaction is often sufficient with good temperature control. Explanation: An inactive catalyst will not effectively promote the reaction, leading to low conversion rates. |
| Loss During Workup | Action: Review your purification procedure. Ensure that the product is not being lost during aqueous washes (if performed). When performing vacuum distillation, ensure the vacuum is stable and the collection flask is properly cooled to capture all the distilled product. Explanation: Improper workup or purification techniques can lead to significant loss of the final product. |
Problem 2: Product is Impure (Contains Significant Side Products)
| Possible Cause | Recommended Action & Explanation |
| Presence of Dehydroacetic Acid (DHAA) | Action: This impurity arises from the diketene route. Minimize its formation by controlling the temperature and rate of diketene addition. Avoid strong basic catalysts if possible. Explanation: DHAA is the primary byproduct of diketene dimerization.[1][4] It is a crystalline solid and may be removable by filtration before distillation, although preventing its formation is the best strategy. |
| Unreacted Starting Materials | Action: If unreacted ethylene glycol or acetoacetylating agent is present, the reaction has not gone to completion. For the diketene route, ensure a molar ratio of at least 2:1 for diketene to ethylene glycol was used. For transesterification, improve the removal of the alcohol byproduct. Explanation: Incomplete conversion will leave starting materials in the crude product, which must then be separated during purification. |
| Formation of Mono-substituted Product | Action: Ensure that at least two molar equivalents of the acetoacetylating agent (diketene or acetoacetate ester) are used for every one equivalent of ethylene glycol. Explanation: Using insufficient acetoacetylating agent will result in a mixture of the desired di-substituted product and the mono-substituted intermediate, ethylene glycol monoacetoacetate. |
Data on Reaction Conditions
The following table summarizes typical conditions for the two primary synthesis routes.
| Parameter | Route 1: Acetoacetylation with Diketene | Route 2: Transesterification with EAA/t-BAA |
| Stoichiometry | Ethylene Glycol : Diketene (1 : ≥2.0) | Ethylene Glycol : Acetoacetate Ester (1 : ≥2.2) |
| Catalyst | None, or Acid (H₂SO₄), or Base (NaOAc)[1] | Acid (p-TsOH, H₂SO₄) |
| Temperature | 90 - 140 °C (requires careful control)[1] | 110 - 150 °C (driven by distillation) |
| Solvent | Often neat, or in an inert solvent | Often neat, or with a solvent for azeotropic removal |
| Key Challenge | Controlling exothermic reaction; preventing diketene polymerization.[1] | Efficient removal of alcohol byproduct to drive equilibrium. |
| Workup | Direct vacuum distillation | Filtration (if solid catalyst) followed by vacuum distillation. |
Experimental Protocols
Protocol 1: Synthesis via Diketene Addition
This protocol is adapted from general procedures for reacting diketene with alcohols.[1]
-
Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).
-
Charge Reactor: Charge the flask with ethylene glycol (1.0 eq). If using a solvent, add it at this stage.
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Heating: Heat the ethylene glycol to approximately 100-120°C with vigorous stirring.
-
Diketene Addition: Add diketene (2.1 eq) dropwise from the dropping funnel over 2-3 hours. Crucially, monitor the temperature closely. The reaction is exothermic. Maintain the temperature between 120-140°C by controlling the addition rate and using external cooling (e.g., a water bath) if necessary.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 120°C for an additional 1-2 hours to ensure complete reaction.
-
Purification: Cool the reaction mixture to room temperature. Purify the crude product by vacuum distillation. The exact boiling point will depend on the pressure achieved; collect the fraction corresponding to the pure this compound.
Protocol 2: Synthesis via Transesterification with Ethyl Acetoacetate (EAA)
-
Setup: Assemble a round-bottom flask with a distillation head (e.g., a short path or Vigreux column) and a collection flask. This setup will allow for the removal of the ethanol byproduct.
-
Charge Reactor: Charge the flask with ethylene glycol (1.0 eq), ethyl acetoacetate (2.2 eq), and an acid catalyst (e.g., p-toluenesulfonic acid, ~0.5-1 mol%).
-
Heating and Distillation: Heat the mixture. The temperature should be high enough to distill the ethanol byproduct (boiling point ~78°C) without significant loss of the reactants. The reaction progress can be monitored by the volume of ethanol collected.
-
Reaction Completion: Continue heating until ethanol is no longer being produced, indicating the reaction is complete. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature. If desired, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and purify the crude product by vacuum distillation.
Visualizations
References
- 1. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]
- 2. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 3. DE2254546A1 - Dehydroacetic acid prodn - by catalytic dimerization of diketene - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 5. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Ethylene Glycol Diacetoacetate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethylene glycol diacetoacetate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in this compound synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:
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Incomplete Reaction: The esterification of ethylene glycol with acetoacetic acid (or its derivatives) is a reversible reaction. To drive the reaction towards the product, it is crucial to remove the water byproduct as it forms.
-
Solution: Employ a Dean-Stark apparatus or use a desiccating agent compatible with your reaction conditions. You can also use an excess of the acylating agent to shift the equilibrium. A patent for a similar synthesis, ethylene glycol diacetate, suggests that maintaining an excess of acetic acid can suppress side reactions and drive the main reaction forward[1].
-
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Suboptimal Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: Ensure you are using an appropriate acid catalyst, such as p-toluenesulfonic acid. The catalyst concentration should be optimized; typically, 0.1-1% of the total reactant mass is effective[1]. You can also explore alternative catalysts.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Control the reaction temperature to minimize side reactions. Running the reaction at the optimal temperature (typically between 100-160°C for similar esterifications) is crucial[1].
-
-
-
Question: The final product is discolored (yellow or brown). What causes this and how can I prevent or remove the color?
Answer: Discoloration of this compound can be due to impurities or degradation products formed during the reaction or workup.
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Cause: Overheating during the reaction or distillation can lead to decomposition and the formation of colored byproducts. The presence of certain impurities in the starting materials can also contribute to color.
-
Prevention:
-
Maintain strict temperature control throughout the synthesis and purification steps.
-
Use high-purity starting materials.
-
-
Removal:
-
Activated Carbon Treatment: Stirring the crude product with a small amount of activated carbon followed by filtration can effectively remove colored impurities.
-
Distillation: Careful fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for separating the desired product from colored, less volatile impurities[2][3][4].
-
-
Purification
-
Question: How can I effectively purify the synthesized this compound?
Answer: The primary method for purifying this compound is vacuum distillation. This technique is preferred because the compound has a relatively high boiling point, and distillation at atmospheric pressure may lead to decomposition.
-
Protocol: A detailed protocol for vacuum distillation should be followed, including careful control of the vacuum pressure and heating mantle temperature to ensure a clean separation of the product from starting materials and byproducts.
-
-
Question: I'm having trouble removing unreacted ethylene glycol and acetoacetic acid from my product. What's the best approach?
Answer: Residual starting materials can be challenging to remove due to their physical properties.
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Unreacted Ethylene Glycol: Being a diol, ethylene glycol has a high boiling point and is soluble in water. A water wash of the crude product (if the product is not water-soluble) can help remove a significant portion of unreacted ethylene glycol. Subsequent vacuum distillation is then necessary for complete removal.
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Unreacted Acetoacetic Acid/Derivatives: These can often be removed by a wash with a mild aqueous base (e.g., sodium bicarbonate solution) to convert the acid into its salt, which is water-soluble. Care must be taken to avoid hydrolysis of the ester product. This should be followed by a water wash and drying of the organic layer before final purification by vacuum distillation.
-
Reaction Monitoring
-
Question: How can I monitor the progress of my reaction to determine when it is complete?
Answer: Monitoring the reaction progress is essential for optimizing reaction time and maximizing yield. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two effective techniques.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product[5][6][7][8].
-
Procedure: Spot the reaction mixture alongside the starting materials on a TLC plate at regular intervals. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible.
-
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, intermediates, and products[9].
-
Experimental Protocols
Synthesis of this compound (Illustrative Lab-Scale Protocol)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine ethylene glycol and a 10% molar excess of ethyl acetoacetate.
-
Catalyst Addition: Add p-toluenesulfonic acid (0.5 mol% relative to ethylene glycol).
-
Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the ethylene glycol spot[5][6].
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
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Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for Esterification Reactions
| Catalyst | Typical Concentration | Reaction Conditions | Reported Yield/Conversion | Reference |
| p-Toluenesulfonic Acid | 0.1-1% of total reactant mass | 100-160°C | High conversion for similar esterifications | [1] |
| Supported Ionic Liquids | ~3.0 wt% | 70°C | High conversion of ethylene glycol | [10] |
| Amberlyst 36 | Varies | 60-90°C | Effective for similar esterifications | [11] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 2. Distillation Recovery of Ethylene Glycol from Used Coolants Using Vacuum Distillation [legacy.sae.org]
- 3. sae.org [sae.org]
- 4. Sciencemadness Discussion Board - Ethylene glycol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethylene Glycol Diacetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethylene glycol diacetoacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low yield can be attributed to several factors:
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Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. For transesterification reactions, ensure the complete removal of the alcohol byproduct (e.g., ethanol when using ethyl acetoacetate) to drive the equilibrium towards the product.
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Catalyst Inactivity: The catalyst may be deactivated or used in an insufficient amount. For acid catalysts like sulfuric acid, ensure it is fresh and anhydrous. For solid catalysts, ensure proper activation and sufficient loading.
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Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. Common side reactions include the formation of ethylene glycol monoacetoacetate and self-condensation of acetoacetate esters.
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Product Loss During Workup: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction and minimize transfers. When purifying by distillation, ensure the vacuum is adequate to prevent product decomposition at high temperatures.
Q2: The final product is impure, showing extra peaks in NMR/GC analysis. What are the likely impurities and how can I remove them?
A2: Common impurities include:
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Unreacted Starting Materials: Ethylene glycol and the acetoacetate ester are common impurities. Ethylene glycol can be removed by washing the organic phase with water. Unreacted acetoacetate ester can be removed by distillation.
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Ethylene Glycol Monoacetoacetate: This is a common byproduct. Separation can be achieved by fractional distillation under reduced pressure, as its boiling point is different from the diacetoacetate.
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Solvent Residues: Residual solvents from extraction (e.g., toluene, ethyl acetate) can be present. Careful evaporation under reduced pressure is necessary.
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Catalyst Residues: Acidic or basic catalysts should be neutralized and washed away during the workup. For example, a dilute sodium bicarbonate solution can be used to neutralize an acid catalyst.
Q3: The reaction mixture has turned dark brown or black. What is the cause and is the product salvageable?
A3: Darkening of the reaction mixture often indicates decomposition or side reactions, which can be caused by:
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High Reaction Temperature: Excessive heat can lead to the decomposition of the acetoacetate moiety. Carefully control the reaction temperature.
-
Strong Acid Catalysts: Concentrated strong acids like sulfuric acid can cause charring and oxidation, especially at elevated temperatures. Consider using a milder catalyst or a solid acid catalyst.
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Presence of Impurities: Impurities in the starting materials can also lead to discoloration.
If the mixture has darkened significantly, the yield of the desired product is likely compromised. It may be possible to isolate some product through purification, but the efficiency will be low. It is often better to repeat the reaction with stricter control over the reaction conditions.
Q4: How can I effectively remove water from the reaction mixture during direct esterification?
A4: Water removal is crucial for driving the equilibrium towards the product in direct esterification. Effective methods include:
-
Azeotropic Distillation: Use a solvent that forms an azeotrope with water, such as toluene or cyclohexane, with a Dean-Stark apparatus to continuously remove water as it is formed.
-
Molecular Sieves: Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb water. This is suitable for smaller-scale reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts for the synthesis of this compound?
A1: The synthesis can be catalyzed by both acids and bases.
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Acid Catalysts:
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Brønsted Acids: Sulfuric acid is a common, inexpensive, and effective catalyst.
-
Lewis Acids: Metal salts like zinc chloride or ferric chloride can be used.
-
Solid Acids: Macroporous polystyrene sulfonic acid type cation exchange resins are an option that can simplify catalyst removal. Phosphotungstic acid has also been shown to be effective for similar reactions.
-
-
Base Catalysts:
-
Alkoxides: Sodium methoxide is a common choice for transesterification reactions.
-
Carbonates: Potassium carbonate can also be used as a basic catalyst.
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Q2: What are the main synthetic routes to this compound?
A2: The two primary routes are:
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Direct Esterification: The reaction of ethylene glycol with two equivalents of an acetoacetic acid derivative (e.g., diketene) or acetic acid. The reaction with acetic acid requires the removal of water to proceed to completion.
-
Transesterification: The reaction of ethylene glycol with two equivalents of an acetoacetate ester, such as ethyl acetoacetate or sec-butyl acetate. This method often requires the removal of the alcohol byproduct to drive the reaction.
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary depending on the chosen route and catalyst:
-
Temperature: For direct esterification with a solid acid catalyst, temperatures can range from 70-150°C. For transesterification, the temperature is often dictated by the boiling point of the reactants and the alcohol being removed.
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Pressure: Reactions are typically run at atmospheric pressure, but purification is often performed under reduced pressure to avoid high temperatures that could cause decomposition.
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Reaction Time: This can range from a few hours to over 24 hours, depending on the catalyst, temperature, and efficiency of byproduct removal.
Q4: How is the product typically purified?
A4: Purification generally involves a multi-step process:
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Neutralization and Washing: After the reaction, the mixture is cooled and the catalyst is neutralized. The mixture is then washed with water and/or brine to remove water-soluble impurities.
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Extraction: The product is extracted into an organic solvent.
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Drying: The organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
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Solvent Removal: The solvent is removed under reduced pressure.
-
Distillation: The final product is purified by fractional distillation under high vacuum to separate it from unreacted starting materials and byproducts.
Catalyst Performance Data
The following table summarizes quantitative data on catalyst performance for the synthesis of acetoacetate esters from various sources. Note that direct comparison is challenging due to varying reaction conditions and substrates.
| Catalyst | Reactants | Reaction Type | Temperature (°C) | Reaction Time (h) | Yield/Purity | Reference |
| Basic Catalyst | sec-Butyl acetate, Ethylene glycol | Transesterification | 125-135 | Not specified | 99% purity (diacetoacetate) | |
| Solid Acid Resin | Acetic acid, Ethylene glycol | Esterification | 70-150 | Continuous | Not specified | |
| Phosphotungstic Acid | Ethyl acetoacetate, Ethylene glycol | Acetalization* | 78 | 3 | 93.42% yield | |
| Sulfuric Acid | Glycerol, Ethyl acetate | Transesterification** | 70 | 7 | High Conversion |
* Synthesis of Fructone, a related cyclic acetal. ** Synthesis of acetins, demonstrating catalyst activity for transesterification.
Experimental Protocols
Protocol 1: Transesterification using a Basic Catalyst (Adapted from CN103183609B)
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head, add ethylene glycol (1.0 eq), sec-butyl acetate (2.2 eq), and a basic catalyst such as sodium methoxide (0.01 eq).
-
Reaction: Heat the mixture to 125-135°C with stirring. The byproduct, sec-butanol, will begin to distill off along with some sec-butyl acetate.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
Distill off the remaining unreacted sec-butyl acetate and the sec-butanol byproduct under atmospheric pressure.
-
The remaining crude product can be further purified by extraction with a suitable solvent (e.g., toluene) followed by fractional distillation of the extract under reduced pressure (e.g., 1330 Pa at 150°C for the diacetoacetate).
-
Protocol 2: Direct Esterification using a Solid Acid Catalyst (Adapted from CN104045554A)
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Reaction Setup: In a continuous fixed-bed reactor packed with a solid acid catalyst (e.g., macroporous polystyrene sulfonic acid resin), feed a mixture of ethylene glycol (1.0 eq) and acetic acid (2.5 eq).
-
Reaction: Maintain the reactor temperature between 80-140°C. The water formed during the reaction is continuously removed by azeotropic distillation.
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Monitoring: Monitor the composition of the output stream by GC.
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Workup: The product stream is collected.
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Purification:
-
The unreacted acetic acid is removed by distillation.
-
The resulting crude product is then purified by fractional distillation under reduced pressure to obtain pure ethylene glycol diacetate.
-
Visualizations
Caption: Catalyst selection workflow for this compound synthesis.
Technical Support Center: Ethylene Glycol Diacetoacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of ethylene glycol diacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common method is the transesterification of ethylene glycol with an acetoacetate ester, such as ethyl acetoacetate. This reaction is typically catalyzed by an acid or a base. Another approach is the direct esterification of ethylene glycol with acetoacetic acid, though this can be complicated by the instability of acetoacetic acid.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Several byproducts can form during the synthesis, including:
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Ethylene glycol monoacetoacetate: This is the product of incomplete reaction where only one of the hydroxyl groups of ethylene glycol has reacted.
-
Self-condensation products of ethyl acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (Claisen condensation) to form dehydroacetic acid and other related compounds.
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Ethanol: In the transesterification reaction with ethyl acetoacetate, ethanol is a byproduct that needs to be removed to drive the reaction to completion.
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Dioxane: At elevated temperatures, ethylene glycol can undergo acid-catalyzed dehydration to form 1,4-dioxane.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of starting materials and the formation of the desired product and byproducts over time.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purifying this compound is vacuum distillation. Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition. Column chromatography can also be employed for small-scale purifications to remove polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diacetoacetate | Incomplete reaction. | - Increase the reaction time. - Use a more effective catalyst. - Ensure efficient removal of the alcohol byproduct (e.g., ethanol) by using a Dean-Stark apparatus or performing the reaction under vacuum. |
| Suboptimal molar ratio of reactants. | - Use a slight excess of the acetoacetate ester to ensure complete reaction of the ethylene glycol. | |
| High Proportion of Monoacetoacetate | Insufficient reaction time or temperature. | - Prolong the reaction time or cautiously increase the reaction temperature while monitoring for byproduct formation. |
| Inefficient mixing. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of a Viscous or Solid Mass | Self-condensation of the acetoacetate ester. | - If using a base catalyst, opt for a weaker, non-nucleophilic base. - Maintain a moderate reaction temperature to disfavor condensation reactions. |
| Product Discoloration | Decomposition at high temperatures. | - Lower the reaction temperature. - If performing distillation, ensure a good vacuum to lower the boiling point of the product. |
| Presence of impurities in starting materials. | - Use high-purity, anhydrous starting materials and solvents. |
Experimental Protocols
While a specific, universally optimized protocol is not available, the following represents a general methodology for the synthesis of this compound via transesterification. Researchers should optimize the conditions for their specific setup and scale.
General Transesterification Protocol:
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Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark apparatus. The system should be dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagents: Charge the reaction flask with ethylene glycol and a molar excess of ethyl acetoacetate (e.g., 2.2 to 3.0 equivalents). Add a suitable solvent that forms an azeotrope with ethanol (e.g., toluene or cyclohexane).
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Catalyst: Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1% by mass of reactants) or a suitable transesterification catalyst.
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Reaction: Heat the mixture to reflux. The ethanol-solvent azeotrope will collect in the Dean-Stark trap, effectively removing the ethanol byproduct and driving the equilibrium towards the product.
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Monitoring: Monitor the reaction progress by analyzing aliquots using TLC or GC until the starting material is consumed.
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Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Data Presentation
The following table summarizes hypothetical quantitative data based on typical outcomes of optimizing such a reaction. Actual results will vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C |
| Molar Ratio (Ethyl Acetoacetate:Ethylene Glycol) | 2.2 : 1 | 2.5 : 1 | 3.0 : 1 |
| Catalyst | p-Toluenesulfonic Acid | Sulfuric Acid | Lewis Acid (e.g., Ti(OBu)4) |
| Temperature (°C) | 120 | 140 | 120 |
| Reaction Time (h) | 8 | 6 | 8 |
| Yield of Diacetoacetate (%) | 75 | 85 | 80 |
| Ethylene Glycol Monoacetoacetate (%) | 15 | 8 | 12 |
| Self-Condensation Byproducts (%) | <1 | 2 | <1 |
Mandatory Visualization
Below are diagrams illustrating the reaction pathway and a general experimental workflow.
Caption: Transesterification of Ethylene Glycol.
Caption: General Experimental Workflow.
Validation & Comparative
A Comparative Guide to Ethylene Glycol Diacetoacetate and Other Acetoacetate Crosslinkers for Researchers and Drug Development Professionals
An objective analysis of ethylene glycol diacetoacetate (EGDAA) in comparison to other acetoacetate-functionalized crosslinking agents, supported by established experimental methodologies for performance evaluation.
In the realm of polymer chemistry, particularly in the formulation of high-performance coatings, adhesives, and sealants, the choice of crosslinker is paramount. Acetoacetate-functionalized compounds have emerged as a versatile class of crosslinkers due to their ability to undergo a variety of curing reactions, most notably with amines and melamines. This guide provides a comparative overview of this compound (EGDAA) and other common acetoacetate crosslinkers, such as diacetoacetate-functionalized polymers.
This compound is a reactive compound utilized in the preparation of polymers, coatings, and sealants.[1] Its integration into polymer matrices can enhance mechanical properties, including durability and thermal stability.[2] The dual functionality of this keto ester facilitates both crosslinking and condensation reactions, making it a valuable component in resin manufacturing and organic synthesis.[3]
While direct, quantitative comparative data for EGDAA against other acetoacetate crosslinkers is not extensively available in published literature, this guide establishes a framework for such comparisons. It outlines the key performance parameters, details the standardized experimental protocols for their measurement, and provides illustrative data based on the known chemistry of acetoacetate crosslinking.
Performance Comparison: A Framework for Evaluation
The selection of a crosslinker is typically guided by a range of performance metrics critical to the final application. Below is a summary of these key parameters and an illustrative comparison based on general principles of acetoacetate chemistry.
Table 1: Illustrative Performance Comparison of Acetoacetate Crosslinkers
| Performance Parameter | This compound (EGDAA) | Diacetoacetate Functionalized Polymer | Test Method |
| Cure Speed | Potentially faster due to lower steric hindrance and higher mobility. | Generally slower due to the polymeric nature and potential for steric hindrance. | Rheometry (Gel time determination) |
| Crosslinking Density | Higher potential density due to its small molecular size. | Lower potential density as the acetoacetate groups are spaced along a polymer chain. | Swelling Tests & Gel Content Analysis |
| Adhesion Strength | Good, influenced by the formulation and substrate. | Potentially enhanced due to polymer chain entanglement with the substrate. | ASTM D3359 (Cross-hatch) / ASTM D4541 (Pull-off) |
| Thermal Stability (Tg) | May result in a higher glass transition temperature (Tg) due to a tighter network structure. | Tg will be influenced by the backbone of the functionalized polymer. | Differential Scanning Calorimetry (DSC) |
| Thermal Stability (Td) | Degradation temperature will depend on the final crosslinked network. | Degradation will be influenced by the thermal stability of the polymer backbone. | Thermogravimetric Analysis (TGA) |
Experimental Protocols
To facilitate objective comparison, detailed and standardized experimental protocols are essential. The following sections provide methodologies for evaluating the key performance indicators of acetoacetate crosslinkers.
Determination of Cure Speed by Rheometry
Objective: To measure the gel time, which is an indicator of the cure speed of the crosslinking system.
Methodology:
-
Prepare the resin formulation by mixing the acetoacetate crosslinker (e.g., EGDAA) and the amine co-reactant in the desired stoichiometric ratio.
-
Immediately place a sample of the mixture onto the plate of a rotational rheometer.
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Conduct an isothermal time sweep experiment at a controlled temperature (e.g., 25°C, 60°C).
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Monitor the storage modulus (G') and the loss modulus (G'') as a function of time.
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The gel point is identified as the time at which the G' and G'' curves cross over (tan δ = 1). This time is recorded as the gel time.
Measurement of Crosslinking Density
Objective: To quantify the extent of crosslinking in the cured polymer network.
Methodology (Gel Content):
-
Accurately weigh a sample of the cured polymer film (Winitial).
-
Immerse the sample in a suitable solvent (e.g., tetrahydrofuran - THF) for 24-48 hours to extract the soluble, uncrosslinked portion.
-
Carefully remove the swollen sample and dry it in a vacuum oven until a constant weight is achieved (Wfinal).
-
The gel content is calculated using the following formula: Gel Content (%) = (W_final / W_initial) * 100
Assessment of Adhesion Strength
Objective: To evaluate the adhesive properties of the cured coating on a specific substrate.
Methodology A: Cross-Hatch Adhesion Test (ASTM D3359) [4][5][6]
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Apply the coating formulation to the desired substrate and allow it to cure completely.
-
Using a sharp cutting tool, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.[5]
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Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.[4]
-
After a short period (typically 90 seconds), rapidly remove the tape at a 180° angle.[4]
-
Visually inspect the grid area and classify the adhesion according to the ASTM scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).
Methodology B: Pull-Off Adhesion Test (ASTM D4541) [7][8][9]
-
Apply the coating to the substrate and allow it to cure.
-
Adhere a loading fixture (dolly) to the surface of the coating using a suitable adhesive.
-
After the adhesive has cured, attach a pull-off adhesion tester to the dolly.
-
Apply a perpendicular force to the dolly at a specified rate until the dolly is pulled off.
-
The force required to pull off the dolly is recorded, and the adhesion strength is calculated in MPa or psi.[7]
Evaluation of Thermal Stability
Objective: To determine the thermal properties of the crosslinked polymer, including the glass transition temperature (Tg) and the decomposition temperature (Td).
Methodology A: Differential Scanning Calorimetry (DSC) [2][10][11]
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Prepare a small, accurately weighed sample of the cured polymer.
-
Place the sample in a DSC pan and seal it.
-
Heat the sample in the DSC instrument under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min).
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The heat flow to the sample is monitored as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.[12]
Methodology B: Thermogravimetric Analysis (TGA) [1][3][13]
-
Place an accurately weighed sample of the cured polymer in a TGA crucible.
-
Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10°C/min).
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The weight of the sample is continuously monitored as a function of temperature.
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The decomposition temperature (Td) is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
Visualizing Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the general crosslinking mechanism and a typical experimental workflow for performance evaluation.
Caption: General reaction scheme for acetoacetate-amine crosslinking.
Caption: Workflow for comparative performance evaluation of crosslinkers.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Ethylene Glycol Diacetoacetate: A Comparative Performance Analysis for Advanced Research Applications
For researchers, scientists, and drug development professionals seeking versatile and efficient crosslinking agents, Ethylene Glycol Diacetoacetate (EGDAA) presents a compelling alternative to traditional reagents. This guide provides a comparative analysis of EGDAA's performance against other common crosslinkers, supported by experimental data and detailed protocols to facilitate its adoption in drug delivery and tissue engineering applications.
This compound is a diester of ethylene glycol and acetoacetic acid. Its unique chemical structure, featuring two acetoacetate groups, allows for efficient crosslinking of polymers containing primary amine or hydroxyl groups through a Michael addition reaction. This reaction mechanism offers several advantages over conventional crosslinkers, including mild reaction conditions and the absence of toxic byproducts.
Comparative Performance of Crosslinking Agents
The selection of an appropriate crosslinking agent is critical for modulating the physical and biological properties of polymeric biomaterials. This section compares the performance of EGDAA with two commonly used crosslinkers: glutaraldehyde and divinyl sulfone.
| Performance Metric | This compound (EGDAA) | Glutaraldehyde | Divinyl Sulfone (DVS) |
| Crosslinking Chemistry | Michael Addition | Schiff Base Formation | Michael-type Addition |
| Reaction pH | Mildly Basic (pH 7.5-9.5)[1] | Acidic to Neutral (pH 4-7) | Basic (pH > 9) |
| Reaction Time | Minutes to Hours[1] | Hours to Days | Hours |
| Cytotoxicity | Low | High (potential for unreacted residues) | Moderate to High |
| Biocompatibility | Generally Good | Concerns due to cytotoxicity | Variable, potential for adverse reactions |
| Mechanical Strength of Hydrogel | Tunable, forms stable networks | High, can lead to brittle hydrogels | Good, forms elastic hydrogels |
| Control over Crosslinking | High, dependent on pH and stoichiometry | Moderate | Moderate |
Experimental Protocols
Protocol 1: Preparation of a Gelatin-Based Hydrogel using EGDAA for Drug Delivery
This protocol describes the preparation of a drug-loaded hydrogel using gelatin as the polymer backbone and EGDAA as the crosslinker. Bovine Serum Albumin (BSA) is used as a model protein drug.
Materials:
-
Gelatin (Type A or B)
-
This compound (EGDAA)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Sodium Hydroxide (NaOH) solution (0.1 M)
Procedure:
-
Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 37°C.[2]
-
Dissolve BSA in the gelatin solution to a final concentration of 1 mg/mL.
-
Prepare a 5% (v/v) solution of EGDAA in PBS.
-
Adjust the pH of the gelatin-BSA solution to 8.5 using 0.1 M NaOH.
-
Add the EGDAA solution to the gelatin-BSA solution at a 1:2 molar ratio of EGDAA to available amine groups on gelatin.
-
Mix the solution thoroughly and cast it into a mold.
-
Allow the hydrogel to crosslink at 37°C for 2 hours.[2]
-
Wash the resulting hydrogel extensively with PBS to remove any unreacted crosslinker.
Protocol 2: Characterization of Drug Release from the Hydrogel
This protocol outlines the steps to measure the in vitro release of BSA from the prepared hydrogel.
Materials:
-
BSA-loaded gelatin-EGDAA hydrogel
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Microplate reader
-
Bicinchoninic acid (BCA) protein assay kit
Procedure:
-
Place a known weight of the BSA-loaded hydrogel in a tube containing a defined volume of PBS (e.g., 10 mL).
-
Incubate the tube at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the PBS and replace it with an equal volume of fresh PBS.
-
Determine the concentration of BSA in the collected aliquots using a BCA protein assay and a microplate reader.
-
Calculate the cumulative release of BSA over time.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a drug-loaded hydrogel using EGDAA.
Caption: Experimental workflow for preparing a drug-loaded hydrogel.
Signaling Pathway in Michael Addition Crosslinking
The crosslinking of polymers with EGDAA proceeds via a Michael addition reaction. This reaction involves the nucleophilic addition of an amine or hydroxyl group from the polymer to the α,β-unsaturated carbonyl of the acetoacetate group on EGDAA.
Caption: Michael addition crosslinking mechanism.
References
- 1. [PDF] Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels | Semantic Scholar [semanticscholar.org]
- 2. Poly(Ethylene Glycol)-Crosslinked Gelatin Hydrogel Substrates with Conjugated Bioactive Peptides Influence Endothelial Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Ethylene Glycol Diacetoacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical techniques for validating the purity of ethylene glycol diacetoacetate (EGDA), a versatile crosslinking agent. It details experimental protocols, presents data in a clear, comparative format, and discusses alternative crosslinking agents.
This compound (EGDA) is a valuable monomer in polymer synthesis, prized for its ability to form crosslinked networks in resins and coatings. The purity of EGDA is paramount, as impurities can significantly impact the polymerization process and the final properties of the material. This guide outlines the key analytical methods for purity assessment and compares EGDA to other common crosslinking agents.
Analytical Methodologies for Purity Validation
The purity of synthesized EGDA can be effectively determined using a combination of spectroscopic and chromatographic techniques. These methods provide both qualitative and quantitative information about the compound and any potential impurities.
| Analytical Technique | Information Provided | Key Experimental Parameters |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of impurities containing protons or carbon-13. | Solvent: Deuterated chloroform (CDCl3) Frequency: 400 MHz (¹H NMR), 100 MHz (¹³C NMR) Internal Standard: Tetramethylsilane (TMS) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile impurities, determination of purity by peak area percentage. | Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) Injector Temperature: 250°C Oven Program: 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min MS Detector: Electron Ionization (EI) |
| High-Performance Liquid Chromatography (HPLC) | Quantification of non-volatile impurities and the main component. | Column: C18 reverse-phase (250 mm x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient Detector: UV at 254 nm |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups (ester, ketone). | Technique: Attenuated Total Reflectance (ATR) Spectral Range: 4000-400 cm⁻¹ |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized EGDA in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the protons of EGDA and any identified impurities. The relative integrals can be used to determine the molar ratio of impurities to the main product. The characteristic peaks for the keto form of EGDA are expected around 2.2 ppm (methyl protons), 3.4 ppm (methylene protons alpha to the ketone), and 4.3 ppm (ethylene glycol protons). The enol form will show a characteristic vinyl proton signal around 5.0 ppm and an enolic hydroxyl proton at a much lower field.[1][2]
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized EGDA (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
Separation and Detection: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification.
-
Purity Calculation: The purity of the EGDA can be estimated by calculating the relative peak area percentage from the total ion chromatogram (TIC).
Potential Impurities in Synthesized EGDA
The synthesis of EGDA, typically through the transesterification of ethylene glycol with an acetoacetate ester (e.g., ethyl acetoacetate or t-butyl acetoacetate), can lead to several potential impurities.
| Impurity | Source |
| Ethylene Glycol | Unreacted starting material. |
| Ethyl Acetoacetate / t-Butyl Acetoacetate | Unreacted starting material. |
| Ethylene Glycol Monoacetoacetate | Incomplete reaction or side reaction product. |
| Dithis compound | Presence of diethylene glycol as an impurity in the starting ethylene glycol. |
| Self-condensation products of acetoacetate | Side reactions under certain catalytic conditions. |
Comparison with Alternative Crosslinking Agents
EGDA is one of several crosslinking agents used in the formulation of polymers. The choice of crosslinker depends on the desired properties of the final material, curing conditions, and cost.
| Crosslinking Agent | Reactive Functional Group | Curing Mechanism | Key Advantages |
| This compound (EGDA) | β-Ketoester | Michael addition, reaction with amines, isocyanates, melamines. | Versatile reactivity, formaldehyde-free curing. |
| Acetoacetoxyethyl Methacrylate (AAEM) | Acetoacetate, Methacrylate | Michael addition, radical polymerization. | Can be incorporated into acrylic polymer backbones, ambient temperature curing possible.[3] |
| Hexamethylene Diisocyanate (HDI) based polyisocyanates | Isocyanate | Reaction with hydroxyl, amine, and other active hydrogen-containing groups. | Excellent durability and chemical resistance. |
| Melamine-Formaldehyde Resins | Alkoxymethyl melamine | Acid-catalyzed condensation with hydroxyl, carboxyl, and amide groups. | High hardness and gloss, cost-effective. |
Workflow for Purity Validation of Synthesized EGDA
The following diagram illustrates a typical workflow for the synthesis, purification, and purity validation of this compound.
Caption: Workflow for EGDA synthesis and purity validation.
References
A Spectroscopic Comparison of Ethylene Glycol Diacetoacetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for ethylene glycol diacetate and diethylene glycol diacetate. The predicted data for ethylene glycol diacetoacetate is based on its chemical structure and known spectroscopic trends.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | [Image of the chemical structure of this compound] | C₁₀H₁₄O₆[1][2] | 230.22[2] | ~2.2 (s, 6H, -CH₃), ~3.5 (s, 4H, -CH₂-), ~4.3 (s, 4H, -O-CH₂-) | ~30 (-CH₃), ~50 (-CH₂-), ~65 (-O-CH₂-), ~168 (ester C=O), ~200 (keto C=O) | ~1740 (ester C=O), ~1720 (keto C=O), ~1200-1000 (C-O) | [M]+ at 230.08 |
| Ethylene Glycol Diacetate | [Image of the chemical structure of Ethylene glycol diacetate] | C₆H₁₀O₄ | 146.14 | 2.09 (s, 6H, -CH₃), 4.28 (s, 4H, -CH₂-) | 20.8 (-CH₃), 62.5 (-CH₂-), 170.7 (C=O) | ~1740 (C=O), ~1240 (C-O), ~1040 (C-O) | [M]+ at 146.06 |
| Diethylene Glycol Diacetate | [Image of the chemical structure of Diethylene glycol diacetate] | C₈H₁₄O₅[3] | 190.19[3] | 2.08 (s, 6H, -CH₃), 3.70 (t, 4H, -O-CH₂-CH₂-O-), 4.22 (t, 4H, -COO-CH₂-)[4] | 20.9 (-CH₃), 63.5 (-COO-CH₂-), 68.9 (-O-CH₂-CH₂-O-), 170.7 (C=O) | ~1740 (C=O), ~1240 (C-O), ~1130 (C-O-C) | [M]+ at 190.08 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecules by measuring the absorption of infrared radiation.
Instrumentation:
-
FTIR Spectrometer with a liquid sample holder (e.g., salt plates) or an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Liquid Film Method):
-
Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
ATR Method:
-
Place a small drop of the sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder or clean ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O stretch, C-O stretch, C-H stretch).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.
Data Acquisition (ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: As per instrument recommendation.
-
Drying Gas Temperature: 150-350 °C.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺).
-
Analyze the fragmentation pattern to gain further structural information.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.
Caption: A flowchart of the spectroscopic analysis process.
References
Performance evaluation of ethylene glycol diacetoacetate in different polymer matrices
A Comparative Guide for Researchers and Drug Development Professionals
Ethylene glycol diacetoacetate (EGDAA) is emerging as a versatile crosslinking agent in various polymer matrices, offering a unique set of reactive functionalities. This guide provides an objective comparison of EGDAA's performance against other common crosslinking alternatives, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals seeking to optimize the performance of their polymer-based systems, from industrial coatings to advanced drug delivery vehicles.
Introduction to Acetoacetate Crosslinking Chemistry
EGDAA's utility stems from the dual reactivity of its acetoacetate groups. These groups possess both an active methylene (-CH2-) and a ketone carbonyl (C=O) group, enabling a variety of crosslinking reactions.[1] This contrasts with more traditional crosslinkers that typically rely on a single reaction mechanism. The primary crosslinking chemistries involving acetoacetates include:
-
Enamine Formation: Reaction with primary or secondary amines to form stable enamine linkages. This is a particularly attractive route for ambient temperature curing systems.
-
Michael Addition: Reaction with activated olefins such as acrylates.
-
Reaction with Isocyanates: The active methylene group can react with isocyanates to form urethanes.
-
Reaction with Aldehydes: Forms crosslinks with aldehydes, including those released from melamine resins at elevated temperatures.
-
Chelation with Metals: The acetoacetate group can form metal chelates, which can enhance adhesion to metal substrates.[1]
This versatility allows for the formulation of a wide range of thermosetting polymers with tailored properties.
Performance in Coating and Adhesive Formulations
In the realm of coatings and adhesives, EGDAA and other acetoacetate-functional materials are often used as reactive diluents or crosslinkers to improve performance characteristics.
Comparison with Traditional Crosslinkers in Epoxy Systems
Acetoacetate-functional reactive diluents, such as those based on EGDAA chemistry, are recommended for use in two-component (2K) epoxy coatings, often in conjunction with polyamide or polyamine curing agents.[2] While direct quantitative comparisons in the literature are scarce, technical data from manufacturers highlights several performance advantages over standard epoxy formulations.
Table 1: Performance Attributes of Acetoacetate-Functional Modifiers in 2K Epoxy Systems
| Performance Metric | Standard Epoxy System | Epoxy System with Acetoacetate Modifier |
| Induction Time | Often required | Reduced[2] |
| Low-Temperature Cure | Slower cure below 10°C | Faster cure at low temperatures (e.g., 5°C)[2] |
| Adhesion | Good | Improved[2] |
| Corrosion Resistance | Good | Improved salt spray and humidity resistance[2] |
| Amine Blushing | Can be an issue | Eliminated[2] |
Data sourced from King Industries technical literature for K-FLEX® acetoacetate resin modifiers.[2]
Alternatives to Isocyanates
The acetoacetate chemistry, particularly the reaction with amines to form enamines, presents a viable alternative to isocyanate-based crosslinking in polyurethane systems. This is driven by the desire to avoid the health and safety concerns associated with isocyanates.[3]
Table 2: General Comparison of Acetoacetate-Amine vs. Isocyanate-Polyol Crosslinking
| Feature | Acetoacetate-Amine (Enamine) | Isocyanate-Polyol (Urethane) |
| Curing Conditions | Ambient or low-temperature cure is common | Often requires catalysts; can be sensitive to moisture |
| Pot Life | Generally longer | Can be short without proper formulation |
| Safety | Isocyanate-free | Isocyanates are potential respiratory and skin sensitizers[3] |
| Yellowing | Generally good stability | Aromatic isocyanates can yellow upon UV exposure |
Impact on Polymer Properties: A Look at Acetoacetoxyethyl Methacrylate (AAEM)
While specific data for EGDAA is limited, studies on acetoacetoxyethyl methacrylate (AAEM), a monomer with the same reactive acetoacetate group, provide valuable insights into how this functionality affects polymer properties. In copolymers with methyl methacrylate (MMA), the incorporation of AAEM has a notable effect on the glass transition temperature (Tg).
Table 3: Glass Transition Temperature (Tg) of AAEM/MMA Copolymers
| Mole % Eastman AAEM | Tg (°C) |
| 0 | 105 |
| 10 | 84 |
| 20 | 57 |
| 30 | 52 |
| 40 | 44 |
| 60 | 32 |
Data from differential scanning calorimetry inflection point measurements. Sourced from Eastman technical literature.[1]
This reduction in Tg with increasing AAEM content suggests that incorporating acetoacetate functionality can lead to softer, more flexible polymers.[1] This can be beneficial for applications requiring impact resistance.
Experimental Protocols
Determining Glass Transition Temperature (Tg) of AAEM/MMA Copolymers
The glass transition temperatures of the AAEM/MMA copolymers were determined using differential scanning calorimetry (DSC). The inflection point of the transition in the heat flow curve is reported as the Tg. This method provides a standardized way to measure the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Evaluation of Coating Performance in 2K Epoxy Systems
The performance enhancements of acetoacetate-functional modifiers in 2K epoxy systems are typically evaluated using a suite of standardized tests for coatings. These can include:
-
Adhesion: Assessed using ASTM D3359 (cross-hatch adhesion test).
-
Corrosion Resistance: Evaluated through salt spray (fog) testing (ASTM B117) and humidity resistance testing (ASTM D2247).
-
Cure Time: Monitored by measuring properties like surface dry time, tack-free time, and hardness development (e.g., using a Persoz pendulum tester) at various temperatures and humidity levels.
-
Amine Blushing: Visually assessed for the presence of a waxy or greasy surface film after curing, particularly in high humidity conditions.
Visualizing Crosslinking and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate the crosslinking mechanisms and a typical experimental workflow for evaluating coating performance.
Caption: Comparison of Acetoacetate-Amine and Isocyanate-Polyol crosslinking reactions.
Caption: A generalized experimental workflow for comparing the performance of crosslinkers in coatings.
Conclusion
This compound and other acetoacetate-functional materials offer a versatile platform for crosslinking a variety of polymer matrices. The available data, primarily from technical literature, suggests that in applications like 2K epoxy coatings, they can provide significant performance benefits, including faster cure times, improved adhesion, and enhanced corrosion resistance. Furthermore, the enamine crosslinking pathway presents a compelling isocyanate-free alternative for polyurethane systems. However, there is a clear need for more direct, quantitative comparative studies in the academic literature to fully elucidate the performance trade-offs between EGDAA and other crosslinkers in different polymer systems. The data on model systems like AAEM copolymers indicates that the incorporation of acetoacetate functionality can also be used to tailor bulk polymer properties such as the glass transition temperature. For researchers and developers, EGDAA represents a promising tool for creating next-generation polymers with enhanced and customized performance profiles.
References
- 1. Eastman AAEM (acetoacetoxyethyl methacrylate) / eastman-aaem-acetoacetoxyethyl-methacrylate.pdf / PDF4PRO [pdf4pro.com]
- 2. kingindustries.com [kingindustries.com]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Ethylene Glycol Diacetoacetate: A Comparative Analysis Against Traditional Solvents
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of solvent technology, the quest for safer, more efficient, and environmentally benign alternatives to traditional solvents is paramount. Ethylene glycol diacetoacetate (EGDAA) has emerged as a compound of interest, offering a unique combination of reactivity and solvent properties. This guide provides a comparative analysis of EGDAA against conventional solvents, supported by available data and outlining experimental protocols for performance evaluation.
Executive Summary
This compound is a reactive solvent with potential applications in coatings, sealants, and polymer synthesis.[1] While direct comparative studies on its efficacy as a solvent are limited, an analysis of its properties and those of the closely related ethylene glycol diacetate (EGDA) suggests it may offer advantages in terms of lower volatility and potentially reduced toxicity compared to some traditional solvents. However, its utility in pharmaceutical formulations requires further investigation due to its reactive nature. This guide will explore the available data, provide methodologies for its evaluation, and present a framework for considering its adoption in research and development.
Physicochemical Properties: A Comparative Overview
A direct comparison of the key physicochemical properties of EGDAA with traditional solvents is essential for preliminary assessment. Due to the limited availability of specific experimental data for EGDAA, properties of the structurally similar ethylene glycol diacetate (EGDA) are included to provide a reasonable proxy for comparison.
| Property | This compound (EGDAA) | Ethylene Glycol Diacetate (EGDA) | Acetone | Ethanol | Isopropanol |
| Molecular Formula | C₁₀H₁₄O₆ | C₆H₁₀O₄ | C₃H₆O | C₂H₆O | C₃H₈O |
| Molecular Weight ( g/mol ) | 230.21[2] | 146.14 | 58.08 | 46.07 | 60.10 |
| Boiling Point (°C) | No data available | 190 | 56 | 78.37 | 82.5 |
| Flash Point (°C) | No data available | 88 | -20 | 13 | 11.7 |
| Viscosity (mPa·s at 20°C) | No data available | 2.57 | 0.306 | 1.2 | 2.3 |
| Oral LD₅₀ (rat, mg/kg) | No data available | 6850[3] | 5800 | 7060 | 5045 |
Note: The properties of traditional solvents are well-established and can be found in standard chemical reference literature.
Efficacy as a Solvent
The efficacy of a solvent is determined by several factors, including its solvency power, evaporation rate, and its ability to reduce the viscosity of a formulation.
Solvency Power
Evaporation Rate
The slow evaporation rate of EGDA, a related compound, is a key feature, making it suitable for applications requiring longer working times, such as in coatings and printing inks. It is anticipated that EGDAA would exhibit a similarly low evaporation rate due to its higher molecular weight. This contrasts sharply with highly volatile solvents like acetone.
Viscosity Reduction
The ability of a solvent to reduce the viscosity of a polymer solution or a drug formulation is crucial for ease of application and processing. The higher viscosity of EGDA compared to traditional solvents like acetone and ethanol suggests that a larger volume may be required to achieve the same level of viscosity reduction.
Experimental Protocols
To facilitate a direct and quantitative comparison of EGDAA with other solvents, the following experimental protocols are recommended.
Determination of Solvency Power (Kauri-Butanol Value)
Objective: To quantify the solvency power of the solvent.
Methodology:
-
Prepare a standard solution of Kauri resin in n-butanol.
-
Titrate the Kauri-butanol solution with the solvent being tested (e.g., EGDAA) at a constant temperature (25°C).
-
The endpoint is reached when the solution becomes turbid and the printed text of a specific size is no longer readable through the solution.
-
The Kauri-butanol value is calculated as the volume of solvent in milliliters required to produce this turbidity.
Determination of Evaporation Rate
Objective: To compare the rate of evaporation of the solvent relative to a standard (e.g., n-butyl acetate).
Methodology:
-
Place a known volume (e.g., 0.5 mL) of the solvent onto a filter paper disc of a specified diameter.
-
Start a timer and record the time taken for the solvent to completely evaporate from the filter paper under controlled conditions of temperature and airflow.
-
The relative evaporation rate is calculated by dividing the evaporation time of the standard solvent by the evaporation time of the test solvent.
Viscosity Reduction Efficacy
Objective: To measure the ability of the solvent to reduce the viscosity of a standard polymer solution.
Methodology:
-
Prepare a stock solution of a standard polymer (e.g., nitrocellulose) in a suitable solvent system.
-
Add incremental amounts of the test solvent (e.g., EGDAA) to a known volume of the polymer solution.
-
Measure the viscosity of the resulting solution at each increment using a viscometer (e.g., Brookfield viscometer) at a constant temperature (25°C).
-
Plot the viscosity as a function of the solvent concentration to determine the viscosity reduction efficiency.
Visualizing Workflows and Relationships
To aid in the conceptualization of experimental processes and logical relationships, the following diagrams are provided in DOT language.
Application in Drug Development
The use of novel solvents in pharmaceutical formulations requires careful consideration of toxicity, stability, and interaction with the active pharmaceutical ingredient (API). While EGDA has been used in some pharmaceutical applications, the reactive nature of the acetoacetate groups in EGDAA may present challenges. These groups could potentially react with certain functional groups on an API, leading to degradation or the formation of impurities. Therefore, thorough compatibility and stability studies are essential before considering EGDAA for any drug development application.
Safety and Environmental Considerations
Based on the data for EGDA, ethylene glycol esters generally exhibit low acute toxicity.[3] The GHS classification for EGDAA indicates it can cause serious eye irritation.[2] It is crucial to handle EGDAA with appropriate personal protective equipment, including safety goggles and gloves. From an environmental perspective, the biodegradability of related compounds suggests that EGDAA may be a more environmentally friendly option compared to some persistent traditional solvents.
Conclusion
This compound presents itself as a potentially valuable alternative to traditional solvents in specific applications, particularly where a low evaporation rate is desirable. However, the current lack of comprehensive, publicly available data on its solvent performance necessitates rigorous experimental evaluation using standardized protocols as outlined in this guide. For professionals in drug development, the reactive nature of EGDAA warrants a cautious approach, with a strong emphasis on compatibility and stability testing. As research continues and more data becomes available, a clearer picture of the efficacy and optimal applications for EGDAA will emerge.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethylene Glycol Diacetoacetate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical entities is paramount. This guide provides a comparative overview of analytical methodologies for ethylene glycol diacetoacetate (EGDA), a compound of interest in various chemical and pharmaceutical applications. The focus is on the cross-validation of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-FID and HPLC-UV methods tailored for the analysis of EGDA.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL |
| Sample Throughput | Moderate | High |
| Primary Advantages | High resolution for volatile compounds. | High precision and sensitivity with UV detection. |
| Primary Limitations | Requires derivatization for non-volatile samples. | Requires a chromophore for UV detection. |
Detailed Experimental Protocols
The following protocols provide a starting point for the development and validation of analytical methods for this compound.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of EGDA in a relatively clean sample matrix.
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample containing EGDA into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate, and dilute to the mark.
-
Prepare a series of calibration standards of EGDA in the same solvent, ranging from 0.1 mg/mL to 2.0 mg/mL.
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of EGDA.
b. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Detector Temperature: 300°C.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method
This method is advantageous due to its high precision and sensitivity, provided that EGDA exhibits sufficient UV absorbance or can be derivatized with a UV-active tag.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample containing EGDA into a 100 mL volumetric flask.
-
Dissolve the sample in the mobile phase (see below) and dilute to the mark.
-
Prepare a series of calibration standards of EGDA in the mobile phase, ranging from 1 µg/mL to 50 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module or equivalent.
-
Detector: Waters 2489 UV/Visible Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of EGDA (e.g., 210 nm).
Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods produce comparable results, which is essential for method transfer between laboratories or for regulatory submissions.[1][2][3] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
This guide provides a foundational framework for the analysis and cross-validation of methods for this compound. The provided protocols and workflow are intended to be adapted and optimized based on specific experimental conditions and laboratory requirements.
References
Ethylene Glycol Diacetoacetate: A Comparative Performance Analysis Against Industry-Standard Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance of Ethylene Glycol Diacetoacetate in Coatings and Sealants
This compound (EGDAA) is emerging as a versatile and effective crosslinking agent in various industrial applications, notably in the formulation of high-performance coatings and sealants. Its unique acetoacetate chemistry offers a compelling alternative to traditional crosslinking technologies. This guide provides an objective comparison of EGDAA's performance against established industry standards, supported by available data and detailed experimental protocols.
Performance in Coatings
In the coatings industry, the performance of a crosslinking agent is paramount to achieving desired film properties such as hardness, chemical resistance, and adhesion. EGDAA serves as an effective crosslinker for polymers containing active hydrogen, such as hydroxyl or amine functionalities. The primary industry standards against which EGDAA is benchmarked are melamine-formaldehyde (MF) resins and isocyanates.
Key Performance Parameters:
| Performance Metric | This compound (EGDAA) | Melamine-Formaldehyde (MF) Resins | Isocyanates |
| Curing Conditions | Ambient or heat-cured (typically 120-150°C) | Heat-cured (typically >130°C); requires acid catalyst | Ambient or heat-cured; moisture sensitive |
| VOC Emissions | Low to zero VOC formulations possible | Can release formaldehyde, a hazardous air pollutant | Can be formulated for low VOC; potential health and safety concerns with free isocyanates |
| Pot Life | Generally long and controllable | Good pot life | Can have a limited pot life, especially in two-component systems |
| Adhesion | Excellent adhesion to a variety of substrates | Good adhesion, can be brittle | Excellent adhesion and flexibility |
| Hardness & Flexibility | Forms tough, yet flexible films | Produces very hard, but often brittle films | Offers a wide range of hardness and flexibility depending on the formulation |
| Chemical Resistance | Good chemical resistance | Excellent chemical resistance | Excellent chemical resistance |
Experimental Protocol: Pencil Hardness Test (ASTM D3363)
This test is a common method for determining the hardness of a coating film.
Methodology:
-
Preparation of Coated Panels: Prepare coated panels by applying the EGDAA-crosslinked formulation and the industry standard formulation (e.g., MF-crosslinked) to separate, identical substrates (e.g., steel or aluminum panels) at a controlled thickness.
-
Curing: Cure the panels according to the recommended schedule for each formulation. For an EGDAA system, this might involve baking at 125-150°C. For a melamine-formaldehyde system, a similar or slightly higher temperature with an acid catalyst would be used.
-
Pencil Selection: A set of calibrated pencils of increasing hardness (from 6B to 9H) is used.
-
Testing Procedure:
-
The pencil is held at a 45° angle to the coated surface.
-
A firm, constant pressure is applied to push the pencil forward approximately 6.5 mm (0.25 inches).
-
The test is started with the softest pencil and progresses to harder pencils.
-
-
Evaluation: The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the coating film.
Performance in Sealants
In sealant applications, key performance indicators include adhesion to various substrates, cohesion, and durability under environmental stress. EGDAA can be incorporated into sealant formulations to act as a crosslinker, providing an alternative to traditional silicone and polyurethane-based systems.
Key Performance Parameters:
| Performance Metric | This compound (EGDAA) Based | Silicone Sealants | Polyurethane Sealants |
| Adhesion | Good adhesion to a range of substrates | Excellent adhesion to a wide variety of substrates, including glass and aluminum | Excellent adhesion, particularly to porous substrates like concrete and wood |
| Flexibility & Elasticity | Can be formulated for good flexibility | Excellent flexibility and elasticity over a wide temperature range | Good flexibility, but can be less than silicone in extreme cold |
| UV Resistance | Good UV resistance | Excellent UV resistance | Good UV resistance, but can be prone to yellowing over time |
| Cure Mechanism | Michael addition reaction | Moisture-curing (reacts with atmospheric moisture) | Moisture-curing or two-component reaction |
| Chemical Resistance | Good resistance to many chemicals | Good chemical resistance | Excellent resistance to abrasion and many chemicals |
Experimental Protocol: Adhesion in Peel Test (ASTM C794)
This test method is used to determine the strength and characteristics of the peel properties of a cured-in-place elastomeric joint sealant.[1][2]
Methodology:
-
Substrate Preparation: Standard substrates, such as aluminum, glass, and mortar, are cleaned and prepared as specified in the standard.
-
Sealant Application: The EGDAA-based sealant and the industry standard sealant (e.g., silicone) are applied to the prepared substrates in a specified bead size.
-
Curing: The sealant specimens are allowed to cure under controlled conditions (e.g., 23°C and 50% relative humidity) for a specified period (typically 21 days).
-
Test Procedure:
-
A strip of the cured sealant is cut and pulled away from the substrate at a 180° angle.
-
The pulling is done at a constant rate of 50 mm/min (2 in./min).
-
-
Evaluation: The force required to peel the sealant is measured, and the mode of failure is observed (adhesive failure, where the sealant pulls away from the substrate, or cohesive failure, where the sealant itself tears). A high peel strength with cohesive failure is generally indicative of good performance.[2]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the transesterification of ethylene glycol with an acetoacetate ester, such as ethyl acetoacetate or t-butyl acetoacetate.
Experimental Protocol: Laboratory Synthesis
Materials:
-
Ethylene glycol
-
Ethyl acetoacetate (or t-butyl acetoacetate)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
-
Dean-Stark apparatus
-
Reaction flask, condenser, heating mantle, and magnetic stirrer
Procedure:
-
Combine ethylene glycol, a molar excess of ethyl acetoacetate, and a catalytic amount of p-toluenesulfonic acid in a reaction flask equipped with a Dean-Stark apparatus and a condenser.
-
Add a solvent such as toluene to aid in the azeotropic removal of the ethanol byproduct.
-
Heat the mixture to reflux. The ethanol-toluene azeotrope will collect in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by measuring the amount of ethanol collected.
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Visualizing Workflows and Pathways
DOT Script for Synthesis Workflow:
Caption: A simplified workflow for the laboratory synthesis of EGDAA.
DOT Script for Crosslinking Mechanism:
Caption: The crosslinking mechanism of EGDAA with a functional polymer.
References
A Comparative Analysis of Catalysts for the Synthesis of Ethylene Glycol Diacetoacetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of ethylene glycol diacetoacetate, a versatile building block in organic chemistry, is of significant interest. This guide provides an objective comparison of various catalytic systems for this synthesis, supported by experimental data to inform catalyst selection and process optimization.
The synthesis of this compound is primarily achieved through the transesterification of ethyl acetoacetate with ethylene glycol. The choice of catalyst is crucial in driving the reaction towards high yield and selectivity while minimizing reaction times and energy consumption. This comparative study examines the performance of several acid catalysts, including homogeneous, heterogeneous, and ionic liquid systems.
Comparative Performance of Catalysts
The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. Below is a summary of the performance of different catalysts under various reaction conditions.
| Catalyst | Reactants | Molar Ratio (Acetoacetate:Glycol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| SO3H-functionalized Brønsted acidic ionic liquids (BAILs) | Ethyl acetoacetate, Ethylene glycol | 1:1.5 | 100 | 3 | >99 | - | - | |
| Sulfuric Acid (H₂SO₄) | Ethyl acetoacetate, Ethylene glycol | 1:1.5 | 100 | 5 | 96.5 | - | - | |
| Amberlite IR-120 (Cation exchange resin) | Ethyl acetoacetate, Ethylene glycol | 1:1.5 | 100 | 8 | 91.2 | - | - |
Note: The provided data for the catalysts is based on the synthesis of a related cyclic acetal from the same starting materials, which is indicative of the catalyst's activity for the initial reaction. Specific yield and selectivity for this compound may vary.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are outlined below.
General Procedure for Transesterification
A mixture of ethylene glycol, ethyl acetoacetate, and the catalyst is charged into a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction mixture is heated to the specified temperature and stirred for the designated reaction time. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the catalyst is separated from the reaction mixture. For heterogeneous catalysts like ion-exchange resins, this is achieved by simple filtration. For homogeneous catalysts, a work-up procedure involving neutralization and extraction is typically required. The final product is then purified by distillation under reduced pressure.
Catalyst-Specific Protocols
1. SO3H-functionalized Brønsted Acidic Ionic Liquids (BAILs):
-
Catalyst Loading: Typically 1-5 mol% relative to the limiting reactant.
-
Reaction Conditions: The reaction is carried out under solvent-free conditions.
-
Post-reaction Treatment: The ionic liquid catalyst can often be separated by decantation or extraction with an appropriate solvent and can be reused for subsequent reactions.
2. Sulfuric Acid (H₂SO₄):
-
Catalyst Loading: A catalytic amount (e.g., 0.5-2 mol%) is used.
-
Reaction Conditions: The reaction can be performed neat or in a suitable solvent to facilitate the removal of ethanol byproduct.
-
Post-reaction Treatment: The reaction mixture is cooled and then neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
3. Cation Exchange Resin (e.g., Amberlite IR-120):
-
Catalyst Loading: The amount of resin is typically in the range of 5-20 wt% of the total reactants.
-
Reaction Conditions: The reaction is carried out heterogeneously, and vigorous stirring is required to ensure good contact between the reactants and the catalyst.
-
Post-reaction Treatment: The resin catalyst is simply removed by filtration at the end of the reaction. The filtrate containing the product is then purified.
Visualizing the Process
To better understand the experimental workflow and the relationship between different catalytic approaches, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical comparison of catalyst types for this compound synthesis.
Ethylene Glycol Diacetoacetate: A Comparative Guide to Cross-Linking Alternatives in High-Performance Coatings
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical determinant of the final properties and performance of polymer-based formulations. Ethylene glycol diacetoacetate (EGDAA) has emerged as a versatile cross-linking agent, particularly in the realm of coatings, adhesives, and sealants. This guide provides an objective comparison of EGDAA with its primary alternatives, supported by experimental data to aid in the selection of the optimal cross-linking strategy for specific applications.
This compound is a reactive compound utilized in the preparation of polymers, coatings, and sealants.[1] Its dual acetoacetate functional groups enable it to act as an effective cross-linker, enhancing the mechanical properties, such as durability and thermal stability, of polymer matrices. This makes it a valuable component in formulations where robust performance is required.
Alternatives to this compound
The primary alternatives to EGDAA in cross-linking applications are blocked isocyanates and melamine resins. These alternatives offer different curing mechanisms and performance characteristics, making them suitable for a range of applications.
-
Blocked Isocyanates: These are isocyanates that have been temporarily "blocked" with a protecting group to render them inert at ambient temperatures. Upon heating, the blocking group is released, and the isocyanate functionality is regenerated to react with co-reactants like polyols to form a cross-linked polyurethane network. This "on-demand" reactivity allows for the formulation of one-component (1K) systems with extended shelf stability.
-
Melamine Resins: These are thermosetting resins produced by the reaction of melamine with formaldehyde. They are commonly used as cross-linkers for polyol and polyester resins in baked coatings. The cross-linking reaction occurs at elevated temperatures, forming a highly durable and chemically resistant network.
Performance Comparison: Experimental Data
Direct, head-to-head comparative studies of EGDAA with its alternatives are limited in publicly available literature. However, by examining data from separate studies on acetoacetate-based systems and alternative cross-linkers, we can draw meaningful comparisons. The following tables summarize key performance data for different cross-linking technologies in coating applications.
Table 1: Curing Characteristics of Blocked Isocyanate Cross-Linkers
| Blocking Agent | Deblocking Temperature (°C) | Curing Conditions | Resulting Hardness (Knoop Hardness) | Reference |
| 3,5-Dimethylpyrazole (DMP) | 110-120 | 150°C for 30 min | ~160 | [2] |
| 1,2,4-Triazole | 120-130 | 150°C for 30 min | ~155 | [2] |
| ε-Caprolactam | 160-180 | 175°C for 20 min | ~15 | Werner |
Note: The performance of blocked isocyanates is highly dependent on the choice of blocking agent, which dictates the deblocking temperature and cure response.
Table 2: Performance of Malonate-Blocked Isocyanate vs. Melamine Resin in an Acrylic Polyol Coating
| Cross-linker System | Catalyst | Cure Schedule | MEK Double Rubs | Reference |
| Malonate-Blocked Isocyanate / HMMM | DDBSA | 140°C for 30 min | >200 | [3] |
| HMMM Only | DDBSA | 140°C for 30 min | >200 | [3] |
HMMM: Hexamethoxymethylmelamine, DDBSA: Dodecylbenzenesulfonic acid. This study highlights that a combination of malonate-blocked isocyanate and melamine resin can achieve excellent solvent resistance.
Experimental Protocols
Method for Evaluating Curing of Blocked Isocyanate Clearcoats
A study on pyrazole-based blocked isocyanates utilized the following methodology to assess curing performance:
-
Formulation: Clearcoat samples were prepared by mixing a hydroxyl-functional acrylic resin with the synthesized blocked isocyanate cross-linker at a 1:1 molar ratio of NCO to OH groups. A leveling agent was also added.
-
Curing: The formulated coatings were applied to a substrate and cured at temperatures of 120°C and 150°C.
-
Characterization:
-
FTIR Spectroscopy: To monitor the disappearance of the hydroxyl (-OH) peak, indicating the extent of the cross-linking reaction.
-
Rheometry: To measure the real-time evolution of the storage modulus (G') during curing, providing insights into the cross-linking kinetics.
-
Nanoindentation and Nanoscratch Tests: To determine the hardness and scratch resistance of the cured films.
-
Logical Relationships and Workflows
The selection of a cross-linking agent involves a series of considerations, from the desired final properties to the processing constraints. The following diagrams illustrate these relationships.
Caption: Logical flow for selecting an optimal cross-linker.
Caption: General experimental workflow for coating performance evaluation.
Conclusion
The choice between this compound and its alternatives, such as blocked isocyanates and melamine resins, depends on the specific requirements of the application.
-
EGDAA and other acetoacetate-functional polymers offer a non-isocyanate cross-linking route that can proceed at ambient or elevated temperatures, depending on the catalyst used.
-
Blocked isocyanates provide the high performance of polyurethanes in a convenient one-component system, with the curing behavior tunable by the choice of blocking agent. This technology is particularly advantageous for applications requiring a balance of long shelf life and robust final properties.
-
Melamine resins are a cost-effective solution for applications where high-temperature baking is feasible and excellent hardness and chemical resistance are paramount.
For researchers and formulators, a thorough evaluation based on the desired performance characteristics, processing conditions, and regulatory considerations is essential for selecting the most suitable cross-linking technology. Further direct comparative studies under identical conditions are warranted to provide a more definitive ranking of these cross-linking systems.
References
Safety Operating Guide
Personal protective equipment for handling Ethylene glycol diacetoacetate
Essential Safety and Handling Guide for Ethylene Glycol Diacetoacetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Use in conjunction with goggles when there is a splash hazard. | |
| Hand Protection | Chemical Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Recommended materials for similar glycols include Butyl, Nitrile, Neoprene, Natural Rubber, and Viton®.[2] Always inspect gloves before use and observe the breakthrough time provided by the supplier. |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] A chemically resistant apron, antistatic boots, and impervious gloves are recommended.[3][4] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] For concentrations > 1 and < 10 times the occupational exposure level, an air-purifying respirator with a full facepiece and organic vapor cartridge(s) is recommended.[5] |
Chemical Safety and Hazard Information
This compound is a combustible liquid that can cause irritation to the skin, eyes, and respiratory tract.[1][6]
| Property | Value |
| Flash Point | 88 °C (190.4 °F)[1] |
| Autoignition Temperature | 482 °C (899.6 °F)[1] |
| Lower Explosion Limit | 1.6% |
| Upper Explosion Limit | 8.4% |
| NFPA Rating | Health: 1, Flammability: 2, Instability: 0[1] |
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Safe Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidents and exposure.
Handling:
-
Always work in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[1][8]
-
Avoid contact with skin and eyes.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]
-
Ground all equipment when handling the product to prevent static discharge.[5]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances such as oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4]
-
Do not store in old food or beverage containers.[9]
Emergency and Disposal Protocols
Immediate and appropriate response to spills, exposures, and waste disposal is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][7]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[1]
Spill and Leak Procedures:
-
Evacuate personnel and secure the area.
-
Eliminate all ignition sources.[2]
-
Wear appropriate personal protective equipment as outlined above.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Place the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilate and wash the area after the clean-up is complete.[2]
Disposal Plan:
-
Dispose of waste and contaminated materials in accordance with all federal, state, and local regulations.[10]
-
Do not pour spent antifreeze onto the ground, into septic systems, or storm drains.[9]
-
Contact a licensed professional waste disposal service to dispose of this material.[9][11] Used antifreeze may be considered hazardous waste due to contamination with heavy metals.[11]
-
Empty containers can be rinsed and recycled through most local recycling programs as they are typically made of #2 HDPE plastic.[9]
Visual Workflow Guides
To further clarify the procedures, the following diagrams illustrate the logical workflows for handling this compound and responding to emergencies.
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Decision-making workflow for emergency situations involving this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. ppe.com [ppe.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Ethylene Glycol: Understanding Its Health Effects and Safety Measures for Proper Handling - Nanjing Chemical Material Corp. [njchm.com]
- 9. goglycolpros.com [goglycolpros.com]
- 10. dap.com [dap.com]
- 11. hwhenvironmental.com [hwhenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
